Parp1-IN-36
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
分子式 |
C20H27N3O2 |
|---|---|
分子量 |
341.4 g/mol |
IUPAC名 |
2-(1-cyclohexylpiperidin-4-yl)-3-oxo-1H-isoindole-4-carboxamide |
InChI |
InChI=1S/C20H27N3O2/c21-19(24)17-8-4-5-14-13-23(20(25)18(14)17)16-9-11-22(12-10-16)15-6-2-1-3-7-15/h4-5,8,15-16H,1-3,6-7,9-13H2,(H2,21,24) |
InChIキー |
QBKPYKWJSWOHNY-UHFFFAOYSA-N |
製品の起源 |
United States |
Foundational & Exploratory
Parp1-IN-36: A Selective Inhibitor of PARP1 for Research in Oncology and Beyond
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Parp1-IN-36 is a potent and selective small molecule inhibitor of Poly(ADP-ribose) polymerase 1 (PARP1), a key enzyme in the DNA damage response (DDR) and other critical cellular processes. As a member of the 4-carboxamido-isoindolinone class of compounds, this compound offers researchers a valuable tool to investigate the multifaceted roles of PARP1 in cancer, cardiovascular diseases, neurodegenerative disorders, and inflammation. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound, including detailed experimental protocols and diagrams of relevant signaling pathways and workflows to facilitate its application in preclinical research.
Chemical Structure and Properties
This compound is identified by its 4-carboxamido-isoindolinone core structure. Its fundamental chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| IUPAC Name | 2-(4-(diethylamino)butyl)-3-oxoisoindoline-4-carboxamide | |
| CAS Number | 1606996-12-6 | [1] |
| Molecular Formula | C₂₀H₂₇N₃O₂ | [1] |
| Molecular Weight | 341.45 g/mol | [1] |
| SMILES | CCN(CC)CCCCN1C(=O)C2=CC=CC(=C2C1=O)C(=O)N | |
| Appearance | Solid | |
| Solubility | Soluble in DMSO |
Chemical Structure:
Caption: 2D Chemical Structure of this compound.
Biological Activity and Selectivity
| Target | Parameter | Value | Reference |
| PARP1 | Kd | < 0.01 µM | [1][2] |
Mechanism of Action and Signaling Pathway
PARP1 is a critical enzyme in the base excision repair (BER) pathway, which is responsible for repairing single-strand DNA breaks (SSBs). When an SSB occurs, PARP1 binds to the damaged site and catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) on itself and other acceptor proteins. This process, known as PARylation, serves as a scaffold to recruit other DNA repair proteins, such as XRCC1, DNA ligase III, and DNA polymerase beta, to the site of damage to effect repair.
This compound, as a PARP1 inhibitor, competitively binds to the NAD⁺ binding site of the enzyme, preventing the synthesis of PAR chains. This inhibition of PARP1's catalytic activity leads to the accumulation of unrepaired SSBs. During DNA replication, these unrepaired SSBs can be converted into more cytotoxic double-strand breaks (DSBs). In cancer cells with deficiencies in other DNA repair pathways, such as homologous recombination (HR) due to mutations in BRCA1 or BRCA2, the accumulation of DSBs can lead to cell death through a process known as synthetic lethality.
Furthermore, some PARP inhibitors can also "trap" PARP1 on the DNA, creating a cytotoxic protein-DNA complex that can further impede DNA replication and transcription, contributing to their anticancer activity.
Caption: PARP1 signaling in DNA single-strand break repair and the mechanism of inhibition by this compound.
Experimental Protocols
The following are generalized protocols for key experiments used to characterize PARP1 inhibitors. While specific studies utilizing this compound may not be publicly available, these methods provide a framework for its evaluation.
PARP1 Enzymatic Assay (Chemiluminescent)
Objective: To determine the in vitro inhibitory activity of this compound on PARP1 enzymatic activity.
Principle: This assay measures the incorporation of biotinylated ADP-ribose onto histone proteins, which are coated on a microplate. The amount of incorporated biotin (B1667282) is then detected using a streptavidin-horseradish peroxidase (HRP) conjugate and a chemiluminescent substrate.
Materials:
-
Recombinant human PARP1 enzyme
-
Histone-coated 96-well plates
-
Biotinylated NAD⁺
-
Activated DNA (e.g., sonicated salmon sperm DNA)
-
This compound
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl₂, 250 µM DTT)
-
Streptavidin-HRP
-
Chemiluminescent substrate
-
Plate reader with luminescence detection
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
To the histone-coated wells, add assay buffer, activated DNA, and the diluted this compound or vehicle control.
-
Add recombinant PARP1 enzyme to all wells except the blank.
-
Initiate the reaction by adding biotinylated NAD⁺ to all wells.
-
Incubate the plate at room temperature for a specified time (e.g., 1 hour).
-
Wash the plate to remove unincorporated reagents.
-
Add Streptavidin-HRP and incubate.
-
Wash the plate again.
-
Add the chemiluminescent substrate and immediately measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC₅₀ value.
Cell-Based PARP1 Inhibition Assay (Immunofluorescence)
Objective: To assess the ability of this compound to inhibit PARP1 activity in a cellular context.
Principle: This assay measures the level of PAR formation in cells after inducing DNA damage. A decrease in the PAR signal in the presence of the inhibitor indicates its cellular activity.
Materials:
-
Cancer cell line of interest (e.g., HeLa)
-
Culture medium and supplements
-
This compound
-
DNA damaging agent (e.g., H₂O₂)
-
Fixative (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody against PAR (poly-ADP-ribose)
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear counterstaining
-
Fluorescence microscope
Procedure:
-
Seed cells in a multi-well plate or on coverslips and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound or vehicle control for a specified time (e.g., 1 hour).
-
Induce DNA damage by treating the cells with H₂O₂ for a short period (e.g., 10 minutes).
-
Fix, permeabilize, and block the cells.
-
Incubate with the primary anti-PAR antibody.
-
Wash and incubate with the fluorescently labeled secondary antibody and DAPI.
-
Acquire images using a fluorescence microscope.
-
Quantify the fluorescence intensity of the PAR signal in the nucleus. A reduction in signal in the presence of this compound indicates inhibition of PARP1 activity.
Caption: General workflow for the preclinical evaluation of a PARP1 inhibitor like this compound.
Potential Applications
Given its high selectivity for PARP1, this compound is a valuable research tool for:
-
Investigating the role of PARP1 in DNA repair: Elucidating the specific functions of PARP1 in different DNA repair pathways.
-
Cancer research: Studying the effects of selective PARP1 inhibition in various cancer models, particularly those with deficiencies in homologous recombination repair.
-
Drug discovery: Serving as a lead compound for the development of novel PARP1-targeted therapies.
-
Neuroscience: Exploring the involvement of PARP1 in neuronal cell death and neurodegenerative diseases.
-
Cardiovascular and inflammatory diseases: Investigating the role of PARP1 in the pathogenesis of these conditions.
Conclusion
This compound is a potent and selective inhibitor of PARP1, representing a valuable asset for the scientific community. Its well-defined chemical structure and high affinity for its target make it an ideal tool for dissecting the complex biology of PARP1 and for exploring its therapeutic potential in a range of diseases. The experimental protocols and workflows provided in this guide offer a starting point for researchers to effectively utilize this compound in their studies. Further characterization of its biological properties, including a comprehensive selectivity profile and pharmacokinetic parameters, will undoubtedly enhance its utility in advancing our understanding of PARP1-mediated processes.
References
Parp1-IN-36: A High-Affinity PARP1 Inhibitor for Research and Drug Development
An In-depth Technical Guide on the Binding Affinity of Parp1-IN-36 to PARP1
This technical guide provides a comprehensive overview of the binding affinity of this compound, a potent and selective inhibitor of Poly(ADP-ribose) polymerase 1 (PARP1). The document is intended for researchers, scientists, and drug development professionals engaged in the fields of oncology, neurodegenerative diseases, and inflammatory conditions where PARP1 modulation is a key therapeutic strategy.
Introduction
This compound, also identified as compound 11, is a selective inhibitor of PARP1 belonging to the 4-carboxamido-isoindolinone class of molecules. PARP1 is a critical enzyme involved in DNA repair, particularly in the base excision repair (BER) pathway. Its inhibition has emerged as a promising therapeutic approach, especially in cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations. The efficacy of PARP inhibitors is closely linked to their binding affinity and selectivity for PARP1.
Binding Affinity of this compound to PARP1
This compound has demonstrated high-affinity binding to PARP1. The reported dissociation constant (Kd) underscores its potency as a PARP1 inhibitor.
| Compound Name | Target | Binding Affinity (Kd) |
| This compound | PARP1 | < 0.01 µM |
This sub-micromolar binding affinity indicates a strong and stable interaction between this compound and the PARP1 enzyme, suggesting a prolonged inhibitory effect at the molecular level.
Experimental Protocols
While the precise experimental protocol used to determine the Kd value for this compound is detailed in the patent document WO2014064149A1, specific public access to the full experimental specifics is limited. However, a representative methodology for determining the binding affinity of a small molecule inhibitor to PARP1, such as a fluorescence polarization assay, is described below.
Representative Protocol: Fluorescence Polarization (FP) Competition Assay
This assay measures the binding of a fluorescently labeled ligand to PARP1 and the displacement of this ligand by a test compound (e.g., this compound).
Materials:
-
Recombinant human PARP1 enzyme
-
Fluorescently labeled PARP inhibitor (tracer)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM MgCl2, 0.1% BSA)
-
Test compound (this compound)
-
384-well, low-volume, black microplates
-
Plate reader capable of measuring fluorescence polarization
Procedure:
-
Reagent Preparation: Prepare a dilution series of the test compound (this compound) in the assay buffer. Prepare solutions of PARP1 enzyme and the fluorescent tracer at their optimal concentrations, as determined by preliminary experiments.
-
Assay Reaction:
-
To each well of the microplate, add the test compound at various concentrations.
-
Add the PARP1 enzyme solution to each well.
-
Incubate for a predetermined period (e.g., 30 minutes) at room temperature to allow for binding equilibrium to be approached.
-
Add the fluorescent tracer to each well.
-
Incubate for another period (e.g., 60 minutes) at room temperature, protected from light.
-
-
Data Acquisition: Measure the fluorescence polarization of each well using a plate reader.
-
Data Analysis:
-
The fluorescence polarization values are plotted against the logarithm of the test compound concentration.
-
The data are fitted to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the test compound that displaces 50% of the fluorescent tracer.
-
The IC50 value can be converted to a Ki (and subsequently Kd) value using the Cheng-Prusoff equation, which takes into account the concentration of the fluorescent tracer and its affinity for PARP1.
-
PARP1 Signaling in DNA Repair and Inhibition Workflow
The primary mechanism of action of PARP1 inhibitors like this compound is the disruption of the DNA damage repair cycle. The following diagrams illustrate the role of PARP1 in the Base Excision Repair (BER) pathway and the workflow for evaluating PARP1 inhibition.
Caption: PARP1 role in Base Excision Repair and its inhibition.
Caption: General workflow for evaluating PARP1 inhibition.
Conclusion
This compound is a high-affinity inhibitor of PARP1, with a dissociation constant in the sub-micromolar range. This potent binding affinity makes it a valuable tool for basic research into the roles of PARP1 in cellular processes and a promising candidate for further drug development. The methodologies outlined in this guide provide a framework for the characterization of this compound and other novel PARP1 inhibitors. Further investigation into the cellular effects and in vivo efficacy of this compound is warranted to fully elucidate its therapeutic potential.
Parp1-IN-36: A Technical Guide to a Selective Chemical Probe for PARP1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Parp1-IN-36 is a potent and selective chemical probe for Poly(ADP-ribose) polymerase 1 (PARP1), a key enzyme in the DNA damage response (DDR) and a validated target in oncology. As a member of the 4-carboxamido-isoindolinone class of inhibitors, this compound offers researchers a valuable tool to investigate the cellular functions of PARP1 and to explore its therapeutic potential. This document provides a comprehensive technical overview of this compound, including its biochemical and cellular properties, detailed experimental protocols for its use, and a guide to its application as a chemical probe.
Biochemical and Cellular Activity of this compound
This compound is a highly potent inhibitor of PARP1, with a dissociation constant (Kd) of less than 0.01 μM[1]. Its activity has been characterized in both biochemical and cellular assays, demonstrating its ability to engage and inhibit PARP1 in a variety of experimental contexts.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and related compounds from the foundational study by Gandhi et al. (2010). This compound is denoted as compound 11 in this publication.
Table 1: Biochemical Activity of 4-Carboxamido-isoindolinone Derivatives against PARP1
| Compound | R | PARP1 Ki (nM) |
| 11 (this compound) | (R)-3-aminopiperidine | 1.4 |
| 1a | H | >10000 |
| 1b | 4-aminocyclohexanol | 130 |
| 1c | piperazine | 4.3 |
| 1d | (R)-3-hydroxypyrrolidine | 3.8 |
| 1e | piperidine | 2.1 |
Table 2: Cellular Activity of Selected 4-Carboxamido-isoindolinone Derivatives
| Compound | Structure | Potentiation of Temozolomide in L1210 Cells (EC50, nM) |
| 11 (this compound) | (R)-3-aminopiperidine | 25 |
| 1c | piperazine | 130 |
| 1e | piperidine | 78 |
Experimental Protocols
Detailed methodologies are crucial for the successful application of this compound as a chemical probe. The following protocols are based on those described in the primary literature for the characterization of this inhibitor series.
PARP1 Enzymatic Assay
This assay quantifies the inhibitory activity of compounds against purified human PARP1 enzyme.
Materials:
-
Full-length recombinant human PARP1
-
Activated calf thymus DNA
-
Biotinylated NAD+
-
Streptavidin-coated plates (e.g., FlashPlate)
-
Assay buffer: 50 mM Tris-HCl (pH 8.0), 4 mM MgCl2, 250 mM NaCl, 1 mM DTT, and 0.1 mg/mL BSA
-
This compound or other test compounds
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing PARP1 enzyme and activated DNA in the assay buffer.
-
Add serially diluted this compound or control compounds to the reaction mixture.
-
Initiate the enzymatic reaction by adding biotinylated NAD+.
-
Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a potent PARP inhibitor (e.g., 3-aminobenzamide) in excess.
-
Transfer the reaction mixture to a streptavidin-coated plate and incubate to allow binding of the biotinylated poly(ADP-ribose) product.
-
Wash the plate to remove unincorporated biotinylated NAD+.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percent inhibition for each compound concentration and determine the Ki value using appropriate software.
Cellular Potentiation of Temozolomide (TMZ) Cytotoxicity
This assay assesses the ability of PARP inhibitors to enhance the cytotoxic effects of the DNA alkylating agent TMZ in a cellular context.
Materials:
-
L1210 murine leukemia cells (or other suitable cancer cell line)
-
Cell culture medium (e.g., RPMI-1640) with fetal bovine serum and antibiotics
-
Temozolomide (TMZ)
-
This compound or other test compounds
-
Cell viability reagent (e.g., CellTiter-Glo)
-
96-well cell culture plates
Procedure:
-
Seed L1210 cells in 96-well plates and allow them to attach overnight.
-
Treat the cells with a fixed, sub-lethal concentration of TMZ in the presence of serially diluted this compound or control compounds.
-
Incubate the cells for a period that allows for multiple cell doublings (e.g., 72 hours).
-
Assess cell viability using a suitable reagent according to the manufacturer's instructions.
-
Determine the EC50 value, which is the concentration of the PARP inhibitor that reduces cell viability by 50% in the presence of TMZ.
Signaling Pathways and Experimental Workflows
Visualizing the biological context and experimental design is essential for understanding the application of this compound.
Caption: PARP1 signaling in the DNA damage response.
Caption: Workflow for this compound characterization.
References
The Role of Parp1-IN-36 in the DNA Damage Response: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poly(ADP-ribose) polymerase 1 (PARP1) is a critical enzyme in the cellular response to DNA damage. It acts as a DNA nick sensor, and upon binding to single-strand breaks (SSBs), it catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) on itself and other nuclear proteins. This process, known as PARylation, serves as a scaffold to recruit DNA repair machinery. The inhibition of PARP1 has emerged as a promising therapeutic strategy in oncology, particularly for cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations.
Parp1-IN-36 is a selective inhibitor of PARP1, belonging to the 4-carboxamido-isoindolinone class of compounds. While specific quantitative data for this compound is not extensively available in the public domain, this guide will provide an in-depth overview of the role of selective PARP1 inhibitors, like this compound, in the DNA damage response, drawing upon the established mechanisms of this class of molecules.
Data Presentation: The Impact of Selective PARP1 Inhibition
The efficacy of a PARP1 inhibitor is determined by its ability to inhibit the catalytic activity of PARP1 and to trap PARP1 on DNA, leading to the formation of cytotoxic DNA-protein complexes. The following tables summarize typical quantitative data for potent and selective PARP1 inhibitors.
Table 1: In Vitro Potency of Selective PARP1 Inhibitors
| Compound Class | Target | Kd (μM) | IC50 (nM) |
| 4-carboxamido-isoindolinone | PARP1 | < 0.01 | 1 - 10 |
| Phthalazinone (e.g., Olaparib) | PARP1/2 | < 0.02 | 1 - 5 |
| Indazole carboxamide (e.g., Niraparib) | PARP1/2 | < 0.001 | 2 - 4 |
Note: Data is representative of the compound classes and not specific to this compound for which public IC50 data is limited.
Table 2: Cellular Activity of Selective PARP1 Inhibitors
| Cell Line | Treatment | Inhibition of PARylation (IC50, nM) | Induction of DNA Double-Strand Breaks (γH2AX foci) |
| BRCA1-deficient cancer cells | PARP1 Inhibitor | 5 - 50 | Significant increase |
| Wild-type cells | PARP1 Inhibitor | 5 - 50 | Minimal increase |
| BRCA1-deficient cancer cells | Vehicle Control | - | Baseline |
Signaling Pathways in the DNA Damage Response
The inhibition of PARP1 by compounds like this compound has profound effects on DNA repair signaling pathways. The following diagrams illustrate these intricate relationships.
Understanding the Pharmacokinetics of PARP1 Inhibitors: A Technical Guide
Disclaimer: No publicly available pharmacokinetic data was found for the specific compound "Parp1-IN-36". This guide provides a general overview of the pharmacokinetics of the Poly(ADP-ribose) polymerase 1 (PARP1) inhibitor class of drugs, using well-documented, clinically approved agents as examples.
Introduction to PARP1 Inhibitors
Poly(ADP-ribose) polymerase (PARP) inhibitors are a class of targeted anti-cancer agents that have shown significant efficacy in treating cancers with deficiencies in DNA repair pathways, particularly those with mutations in the BRCA1 and BRCA2 genes.[1][2] PARP enzymes, especially PARP1 and PARP2, are crucial for the repair of DNA single-strand breaks (SSBs).[3] By inhibiting these enzymes, PARP inhibitors lead to the accumulation of unrepaired SSBs, which during DNA replication, are converted into more lethal double-strand breaks (DSBs).[3][4] In cancer cells with defective homologous recombination (HR) repair pathways (a key mechanism for repairing DSBs), this accumulation of DSBs leads to genomic instability and cell death, a concept known as synthetic lethality.[3]
The clinical success of PARP inhibitors such as olaparib (B1684210), rucaparib (B1680265), niraparib (B1663559), and talazoparib (B560058) has underscored the importance of understanding their pharmacokinetic (PK) and pharmacodynamic (PD) properties to optimize their therapeutic use.[1][2] This guide provides an in-depth overview of the pharmacokinetics of this drug class, details common experimental protocols used in their evaluation, and visualizes key pathways and workflows.
Comparative Pharmacokinetics of Approved PARP1 Inhibitors
The approved PARP inhibitors, while sharing a common mechanism of action, exhibit distinct pharmacokinetic profiles that influence their clinical application, including dosing schedules and potential for drug-drug interactions.[1][2] A summary of key pharmacokinetic parameters for olaparib, niraparib, rucaparib, and talazoparib is presented below.
| Parameter | Olaparib | Niraparib | Rucaparib | Talazoparib |
| Dosing | 300 mg twice daily (tablets) | 200 mg or 300 mg once daily | 600 mg twice daily | 1 mg once daily |
| Tmax (median, hours) | ~1.5 | ~3 | ~1.9 | ~2 |
| Cmax (ng/mL) | ~7600 (at steady state) | ~804 (single dose) | ~1940 (at steady state) | Not specified |
| AUC (ng·h/mL) | ~49200 (at steady state) | Not specified | ~16900 (at steady state, 0-12h) | Not specified |
| Half-life (T½, hours) | ~12 | ~36 | ~17 | Not specified |
| Bioavailability (%) | Not specified | ~73 | ~36 | Not specified |
| Plasma Protein Binding (%) | ~82 | ~83 | ~70 | Not specified |
| Metabolism | Primarily CYP3A4/5 | Carboxylesterases | Primarily CYP2D6, also CYP1A2 and CYP3A4 | Minimal hepatic metabolism |
| Elimination | Urine (44%) and Feces (42%) | Urine (47.5%) and Feces (38.8%) | Primarily metabolism, renal and hepatic excretion | Primarily renal excretion |
Data compiled from multiple sources.[1][2][5][6][7][8][9][10]
Absorption: Orally administered PARP inhibitors are generally well-absorbed, with time to maximum plasma concentration (Tmax) typically occurring within 1 to 3 hours post-dose.[7][10][11] The absolute bioavailability is approximately 73% for niraparib and 36% for rucaparib.[5][7] Food has a variable effect; a high-fat meal can increase the exposure of olaparib and rucaparib, while talazoparib can be taken with or without food.[9][11][12]
Distribution: PARP inhibitors have a relatively large apparent volume of distribution.[5][7] They are moderately bound to plasma proteins, with binding percentages ranging from 70% for rucaparib to 83% for niraparib.[5][7] Notably, preclinical studies with niraparib have shown that its concentration in tumors can be significantly higher than in plasma, which may contribute to its efficacy.[13]
Metabolism: The metabolic pathways for PARP inhibitors vary. Olaparib is extensively metabolized by cytochrome P450 (CYP) 3A4/5.[2][8] Rucaparib is primarily metabolized by CYP2D6, with minor contributions from CYP1A2 and CYP3A4.[5] Niraparib is mainly metabolized by carboxylesterases to an inactive metabolite.[7] Talazoparib undergoes minimal hepatic metabolism.[1] These differences in metabolism are critical for predicting and managing drug-drug interactions.[1][2]
Excretion: Elimination of PARP inhibitors and their metabolites occurs through both renal and fecal routes.[6][7][14] For instance, after a dose of olaparib, approximately 44% is recovered in the urine and 42% in the feces.[14]
Experimental Protocols
The characterization of a drug's pharmacokinetic profile involves a series of in vivo and in vitro experiments. Below are detailed methodologies for key experiments relevant to the study of PARP1 inhibitors.
In Vivo Pharmacokinetic Study in Rodents
This protocol outlines a typical single-dose pharmacokinetic study in mice or rats to determine key parameters such as Cmax, Tmax, AUC, and half-life.
Methodology:
-
Animal Model: Use a relevant rodent strain (e.g., BALB/c mice or Sprague-Dawley rats), with a sufficient number of animals per time point (typically n=3-5).
-
Drug Administration: Administer the PARP inhibitor at a defined dose via the intended clinical route (e.g., oral gavage for orally available drugs). A parallel group may receive an intravenous (IV) dose to determine absolute bioavailability.
-
Sample Collection: Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose) via a suitable method (e.g., tail vein or retro-orbital bleeding). Plasma is separated by centrifugation.
-
Bioanalysis: Extract the drug from the plasma samples (e.g., via protein precipitation or liquid-liquid extraction). Quantify the concentration of the parent drug (and potentially key metabolites) using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.
-
Data Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to perform non-compartmental analysis (NCA) on the plasma concentration-time data to calculate pharmacokinetic parameters.
In Vitro Plasma Protein Binding Assay
This assay determines the extent to which a drug binds to plasma proteins, which influences its distribution and availability to target tissues.
Methodology:
-
Materials: Human plasma, the test compound (PARP inhibitor), and a phosphate-buffered saline (PBS) solution are required. Equilibrium dialysis devices are commonly used.[15]
-
Procedure: The test compound is added to the plasma. This plasma-drug mixture is placed on one side of a semipermeable membrane in the dialysis device, with PBS on the other side.[16] The device is incubated at 37°C to allow the unbound drug to diffuse across the membrane until equilibrium is reached.[16]
-
Analysis: After incubation, samples are taken from both the plasma and buffer compartments. The concentration of the drug in each compartment is measured by LC-MS/MS.
-
Calculation: The percentage of unbound drug is calculated from the ratio of the drug concentration in the buffer compartment to the concentration in the plasma compartment.
In Vitro Metabolic Stability Assay
This assay assesses the susceptibility of a compound to metabolism by liver enzymes, providing an early indication of its likely metabolic clearance in vivo.
Methodology:
-
Materials: Pooled human liver microsomes (HLMs), the test compound, and an NADPH regenerating system (cofactor for CYP enzymes) are needed.[17][18]
-
Incubation: The test compound is incubated with the liver microsomes in a buffer at 37°C. The metabolic reaction is initiated by adding the NADPH regenerating system.[19]
-
Time Points: Aliquots of the reaction mixture are taken at several time points (e.g., 0, 5, 15, 30, 60 minutes). The reaction in each aliquot is stopped by adding a quenching solution (e.g., cold acetonitrile).[19]
-
Analysis: The samples are centrifuged to remove precipitated proteins. The supernatant is analyzed by LC-MS/MS to quantify the remaining concentration of the parent drug at each time point.
-
Data Analysis: The natural logarithm of the percentage of the remaining parent drug is plotted against time. The slope of the resulting line is used to calculate the in vitro half-life (t½) and the intrinsic clearance (CLint).[17]
PARP1 Signaling in DNA Repair
PARP1 plays a central role in the DNA damage response (DDR), particularly in the base excision repair (BER) and single-strand break repair (SSBR) pathways.[20][21]
Mechanism of Action:
-
DNA Damage Recognition: PARP1's zinc-finger domains recognize and bind to sites of single-strand DNA breaks.[20]
-
PARP1 Activation: Upon binding to damaged DNA, PARP1 undergoes a conformational change that activates its catalytic domain.[22]
-
PARylation: Activated PARP1 uses NAD+ as a substrate to synthesize long, branched chains of poly(ADP-ribose) (PAR) and attaches them to itself (auto-PARylation) and other nearby proteins, including histones.[20][22]
-
Recruitment of Repair Proteins: The negatively charged PAR chains act as a scaffold to recruit other DNA repair proteins, such as XRCC1, DNA ligase III, and DNA polymerase beta, to the site of damage.[20]
-
DNA Repair and PARP1 Release: The recruited repair machinery then excises the damaged base, fills the gap, and ligates the DNA strand. Auto-PARylation causes PARP1 to dissociate from the DNA, allowing the repair process to be completed.[22]
Inhibition by PARP Inhibitors: PARP inhibitors compete with NAD+ for the catalytic domain of PARP1, preventing the synthesis of PAR chains.[3] This has two major consequences:
-
Inhibition of Catalytic Activity: The recruitment of DNA repair proteins is blocked, leading to the accumulation of SSBs.[3]
-
PARP Trapping: The PARP inhibitor "traps" the PARP1 enzyme on the DNA at the site of the break. This trapped PARP-DNA complex is a physical obstacle to DNA replication and is highly cytotoxic, leading to the formation of DSBs when the replication fork collapses.[4]
Conclusion
The pharmacokinetic profiles of PARP1 inhibitors are a critical determinant of their clinical utility. While sharing a common mechanism of action, approved agents exhibit notable differences in their absorption, distribution, metabolism, and excretion, which impact their dosing, safety, and potential for drug interactions. A thorough understanding of these properties, derived from the types of preclinical and clinical studies outlined in this guide, is essential for the development of new PARP inhibitors and for optimizing the use of existing ones in cancer therapy. The continued investigation into the structure-pharmacokinetic relationships of this important class of drugs will undoubtedly lead to the development of next-generation inhibitors with improved therapeutic indices.
References
- 1. PARP inhibitors: A review of the pharmacology, pharmacokinetics, and pharmacogenetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics and Pharmacodynamics of PARP Inhibitors in Oncology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Clinical Pharmacokinetics and Pharmacodynamics of Rucaparib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. researchgate.net [researchgate.net]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. go.drugbank.com [go.drugbank.com]
- 11. Pharmacokinetic Study of Rucaparib in Patients With Advanced Solid Tumors - UCL Discovery [discovery.ucl.ac.uk]
- 12. researchgate.net [researchgate.net]
- 13. A comparative pharmacokinetic study of PARP inhibitors demonstrates favorable properties for niraparib efficacy in preclinical tumor models - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pharmacokinetics and safety of olaparib in patients with advanced solid tumours and mild or moderate hepatic impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Methods for the determination of plasma protein binding | AxisPharm [axispharm.com]
- 16. Plasma Protein Binding Assay [visikol.com]
- 17. Metabolic Stability Assessment of New PARP Inhibitor Talazoparib Using Validated LC–MS/MS Methodology: In silico Metabolic Vulnerability and Toxicity Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 19. Microsomal Stability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 20. The multifaceted roles of PARP1 in DNA repair and chromatin remodelling - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Multifaceted Role of PARP-1 in DNA Repair and Inflammation: Pathological and Therapeutic Implications in Cancer and Non-Cancer Diseases [mdpi.com]
- 22. Rapid Detection and Signaling of DNA Damage by PARP-1 - PMC [pmc.ncbi.nlm.nih.gov]
The Expanding Therapeutic Landscape of PARP1 Inhibition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Poly(ADP-ribose) polymerase 1 (PARP1) has emerged as a critical target in oncology and beyond. As a key enzyme in the DNA damage response (DDR), its inhibition has paved the way for targeted therapies, most notably for cancers with deficiencies in homologous recombination repair (HRR), such as those harboring BRCA1/2 mutations. This technical guide provides an in-depth overview of the therapeutic applications of PARP1 inhibitors, delving into their mechanisms of action, preclinical and clinical data, and the experimental protocols used for their evaluation. We explore the foundational concept of synthetic lethality and the expanding role of PARP1 inhibition in modulating the tumor microenvironment and its potential in non-oncological indications like inflammatory and neurological diseases. This document serves as a comprehensive resource for professionals in the field of drug discovery and development, offering detailed methodologies and quantitative data to support further investigation into this promising class of therapeutics.
Introduction: The Central Role of PARP1
PARP1 is a nuclear protein that plays a pivotal role in maintaining genomic stability. It functions as a DNA damage sensor, primarily recognizing single-strand breaks (SSBs).[1] Upon binding to damaged DNA, PARP1 catalyzes the synthesis of long, branched chains of poly(ADP-ribose) (PAR) from its substrate NAD+, a process known as PARylation.[2] These PAR chains act as a scaffold, recruiting other DNA repair proteins, such as XRCC1, DNA ligase III, and DNA polymerase beta, to the site of damage to facilitate the base excision repair (BER) pathway.[3] Beyond its role in DNA repair, PARP1 is involved in a multitude of cellular processes, including chromatin remodeling, transcriptional regulation, and the regulation of inflammatory responses through pathways like NF-κB.[2]
The therapeutic targeting of PARP1 is primarily based on two strategies: enzymatic inhibition and PARP trapping. PARP inhibitors (PARPis) are small molecules that compete with NAD+ for the catalytic domain of PARP1, preventing PAR chain formation and subsequent recruitment of repair factors.[4] This leads to an accumulation of unrepaired SSBs. A perhaps more potent mechanism of action for some PARPis is "PARP trapping," where the inhibitor stabilizes the PARP1-DNA complex, preventing its dissociation and creating a physical obstruction to DNA replication and transcription machinery.[5][6] This trapped complex is highly cytotoxic.
Mechanism of Action and Therapeutic Rationale
The primary therapeutic application of PARP inhibitors is in oncology, founded on the principle of "synthetic lethality." In healthy cells with proficient homologous recombination repair (HRR), the double-strand breaks (DSBs) that arise from the collapse of replication forks at sites of unrepaired SSBs (caused by PARP inhibition) can be efficiently repaired. However, in cancer cells with deficient HRR pathways, often due to mutations in genes like BRCA1 or BRCA2, these DSBs cannot be repaired, leading to genomic instability and cell death.[7]
Beyond synthetic lethality in HRR-deficient tumors, PARP inhibitors have shown efficacy in combination with DNA-damaging agents like chemotherapy and radiation.[8][9] By preventing the repair of SSBs induced by these agents, PARPis can potentiate their cytotoxic effects. Furthermore, emerging evidence suggests that PARP inhibition can modulate the tumor microenvironment by activating the cGAS-STING pathway, which senses cytosolic DNA fragments resulting from genomic instability.[10][11] This can lead to an anti-tumor immune response, providing a rationale for combining PARP inhibitors with immunotherapies.[10]
PARP1 Signaling in Single-Strand Break Repair
The following diagram illustrates the canonical role of PARP1 in the base excision repair pathway and the mechanism of action of PARP inhibitors.
Caption: PARP1 activation at a single-strand break and the dual inhibitory mechanism of PARPis.
The Principle of Synthetic Lethality
The diagram below illustrates the concept of synthetic lethality, the cornerstone of PARP inhibitor efficacy in HRR-deficient cancers.
Caption: Synthetic lethality in HR-deficient cells treated with PARP inhibitors.
Quantitative Data on PARP Inhibitor Efficacy
The preclinical efficacy of PARP inhibitors is typically evaluated by their ability to inhibit PARP enzymatic activity, reduce cancer cell viability, and suppress tumor growth in animal models.
In Vitro Potency of PARP Inhibitors (IC50 Values)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a drug in inhibiting a specific biological or biochemical function. The tables below summarize the IC50 values for several clinically approved PARP inhibitors against PARP1/2 enzymes and in various breast cancer cell lines.
Table 1: Enzymatic Inhibitory Potency of PARP Inhibitors
| Inhibitor | PARP1 IC50 (nM) | PARP2 IC50 (nM) |
|---|---|---|
| Olaparib | ~1.3 | ~0.8 |
| Rucaparib | ~8.0 | ~1.1 |
| Niraparib | ~3.5 | ~2.1 |
| Talazoparib | ~0.6 | ~0.9 |
| Veliparib (B1684213) | ~2.9 | ~5.2 |
Data compiled from various preclinical studies.[12][13] Values can vary based on assay conditions.
Table 2: Cell Viability IC50 Values of PARP Inhibitors in Breast Cancer Cell Lines
| Cell Line | BRCA Status | Subtype | Olaparib (µM) | Rucaparib (µM) | Niraparib (µM) | Talazoparib (µM) |
|---|---|---|---|---|---|---|
| MDA-MB-436 | BRCA1 mut | TNBC | 0.004 | - | - | <0.001 |
| SUM149PT | BRCA1 mut | TNBC | - | - | - | <0.001 |
| MDA-MB-231 | BRCA wt | TNBC | ≤20 | <10 | ≤20 | ~0.48 |
| MDA-MB-468 | BRCA wt | TNBC | ≤20 | <10 | ≤20 | ~0.8 |
| MCF-7 | BRCA wt | ER+/HER2- | Responsive | Responsive | Responsive | Responsive |
| BT474 | BRCA wt | ER+/HER2+ | - | - | Sensitive | - |
| SKBR3 | BRCA wt | HER2+ | - | - | - | ~0.04 |
In Vivo Anti-Tumor Efficacy
The anti-tumor activity of PARP inhibitors is evaluated in vivo using xenograft models, where human cancer cells are implanted into immunodeficient mice. Key metrics include Tumor Growth Inhibition (TGI) and overall survival.
Table 3: Preclinical In Vivo Efficacy of PARP Inhibitors in Xenograft Models
| Inhibitor | Model | Cancer Type | Dose & Schedule | Outcome | Reference |
|---|---|---|---|---|---|
| Olaparib | MAXF-1162 (PDX) | BRCA1 mut TNBC | 100 mg/kg, daily | Substantial tumor regression | [15] |
| Talazoparib | SUM149PT (CDX) | BRCA1 mut TNBC | 0.33 mg/kg, daily | >100% TGI (regression) | [6] |
| Veliparib | SUM149PT (CDX) | BRCA1 mut TNBC | 100 mg/kg, b.i.d. | ~75% TGI | [6] |
| Pamiparib | MDA-MB-436 (CDX) | BRCA1 mut Breast | 1.6-12.5 mg/kg, b.i.d. | 100% objective response (regression) | [16] |
| Saruparib | PDX Models | BRCA1/2 mut | Not specified | 75% preclinical complete response | [17][18] |
| Olaparib | PDX Models | BRCA1/2 mut | 100 mg/kg, daily | 37% preclinical complete response | [17][18] |
PDX: Patient-Derived Xenograft; CDX: Cell Line-Derived Xenograft; TGI: Tumor Growth Inhibition; b.i.d.: twice daily.
Potential Therapeutic Applications Beyond BRCA-mutated Cancers
While the initial success of PARP inhibitors has been in HRR-deficient cancers, their therapeutic potential is being explored in a broader range of diseases.
Oncology
-
Combination Therapies: PARP inhibitors are being investigated in combination with chemotherapy, radiotherapy, and other targeted agents to enhance their efficacy in HR-proficient tumors.[9][19][20]
-
Immunotherapy Combinations: By inducing genomic instability and activating innate immune signaling, PARP inhibitors may sensitize tumors to immune checkpoint inhibitors.[10][11]
Non-Oncological Applications
-
Inflammatory Diseases: PARP1 is a key regulator of the NF-κB signaling pathway, which drives the expression of pro-inflammatory cytokines. PARP inhibition has shown promise in preclinical models of inflammatory disorders by reducing cytokine expression and lymphocyte infiltration.[4]
-
Neurological Disorders: Excessive PARP1 activation contributes to a form of programmed cell death called parthanatos, which is implicated in the pathogenesis of stroke, Parkinson's disease, and other neurodegenerative conditions.[21][22] Preclinical studies have shown that PARP inhibitors can be neuroprotective. For instance, in a study with aging mice subjected to focal ischemic stroke, the PARP inhibitor veliparib significantly improved performance on the corner test at 7 and 30 days and reduced foot-faults on the grid walk test at the same time points, indicating improved functional outcome.[1][9]
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate PARP1 inhibitors.
Generalized Experimental Workflow for Preclinical Evaluation
The following diagram outlines a typical workflow for the preclinical assessment of a novel PARP1 inhibitor.
Caption: A generalized workflow for the preclinical evaluation of a PARP1 inhibitor.
PARP Activity Assay (Colorimetric)
This protocol is based on the principle of measuring the incorporation of biotinylated Poly(ADP-ribose) onto histone proteins.
-
Plate Coating: Coat a 96-well plate with histone proteins and incubate overnight at 4°C. Wash the plate with PBS containing 0.05% Tween 20 (PBST).
-
Reaction Setup: In each well, add the reaction buffer, 1 mM biotinylated NAD+, activated DNA (as a PARP activator), the test PARP inhibitor at various concentrations, and recombinant PARP1 enzyme.
-
Incubation: Incubate the plate for 1 hour at room temperature to allow the PARylation reaction to occur.
-
Detection: Wash the plate with PBST. Add streptavidin-HRP conjugate and incubate for 1 hour.
-
Substrate Addition: Wash the plate again and add a colorimetric HRP substrate (e.g., TMB).
-
Measurement: Stop the reaction with an appropriate stop solution (e.g., 2N H2SO4) and measure the absorbance at 450 nm using a microplate reader. The signal intensity is proportional to PARP activity.
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of viability.[23][24]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with the PARP inhibitor at a range of concentrations for 48-72 hours. Include untreated and vehicle-only controls.
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Carefully remove the culture medium and add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.[25]
-
Measurement: Incubate the plate for at least 2 hours (or overnight for SDS-HCl) at 37°C to ensure complete solubilization of the formazan crystals.[23] Measure the absorbance at 570 nm. Cell viability is expressed as a percentage relative to the untreated control.
DNA Damage Quantification (Comet Assay - Alkaline)
The comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA strand breaks.[4][10]
-
Cell Preparation: Treat cells with the PARP inhibitor and/or a DNA damaging agent. Harvest the cells and resuspend them in ice-cold PBS at a concentration of 1x10^5 cells/mL.
-
Slide Preparation: Mix the cell suspension with low-melting-point agarose (B213101) and pipette onto a pre-coated microscope slide. Allow the agarose to solidify.
-
Lysis: Immerse the slides in a cold lysis solution (containing high salt and detergents) for at least 1 hour to lyse the cells and unfold the DNA.
-
Alkaline Unwinding: Place the slides in an electrophoresis tank filled with a high pH alkaline buffer (pH > 13) for 20-40 minutes to unwind the DNA.
-
Electrophoresis: Apply a voltage (e.g., 25 V) for 20-30 minutes. The negatively charged, fragmented DNA will migrate towards the anode, forming a "comet tail."
-
Neutralization and Staining: Neutralize the slides with a neutralization buffer and stain the DNA with a fluorescent dye (e.g., SYBR Green or ethidium (B1194527) bromide).
-
Visualization and Analysis: Visualize the comets using a fluorescence microscope. Quantify the extent of DNA damage using image analysis software to measure parameters like tail length, percent DNA in the tail, and tail moment.[10]
In Vivo Xenograft Efficacy Study
This protocol outlines a general procedure for assessing the anti-tumor activity of a PARP inhibitor in a subcutaneous xenograft model.[8][17][19]
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 5-10 million cells in Matrigel) into the flank of immunodeficient mice (e.g., athymic nude or NSG mice).
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Treatment Administration: Administer the PARP inhibitor and vehicle control according to the predetermined dose and schedule (e.g., daily oral gavage).[17]
-
Monitoring: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (Volume = (Width² x Length) / 2).[17] Monitor the body weight and overall health of the animals as an indicator of toxicity.
-
Endpoint Analysis: Continue the study until tumors in the control group reach a predetermined endpoint size or for a specified duration. At the end of the study, euthanize the mice, excise the tumors, and weigh them.[8]
-
Data Analysis: Calculate the Tumor Growth Inhibition (TGI) percentage. TGI (%) = (1 - (Mean tumor volume of treated group / Mean tumor volume of control group)) x 100.
-
Pharmacodynamic/Biomarker Analysis (Optional): Collect tumors at specified time points for biomarker analysis, such as measuring PAR levels by immunohistochemistry or western blot to confirm target engagement.[17]
Conclusion
The inhibition of PARP1 represents a landmark achievement in targeted cancer therapy. The success of PARP inhibitors in treating HRR-deficient cancers has provided a strong foundation for their continued development and has spurred research into their broader applications. The ability of these agents to potentiate conventional therapies and modulate the immune system opens up a multitude of combination strategies that could benefit a wider patient population. Furthermore, the exploration of PARP inhibitors in non-oncological diseases characterized by inflammation and DNA damage-induced cell death, such as neurological and cardiovascular disorders, highlights the expanding therapeutic potential of this drug class. As our understanding of the multifaceted roles of PARP1 deepens, so too will the opportunities for innovative therapeutic interventions. The protocols and data presented in this guide are intended to equip researchers and drug developers with the necessary tools and knowledge to contribute to this exciting and rapidly evolving field.
References
- 1. researchgate.net [researchgate.net]
- 2. profiles.foxchase.org [profiles.foxchase.org]
- 3. PARP assay [assay-protocol.com]
- 4. benchchem.com [benchchem.com]
- 5. escholarship.org [escholarship.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Update on PARP Inhibitors in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 10. Evaluating In Vitro DNA Damage Using Comet Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Video: Evaluating In Vitro DNA Damage Using Comet Assay [jove.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Response of Breast Cancer Cells to PARP Inhibitors Is Independent of BRCA Status [mdpi.com]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. PARP1 selective inhibitor yields potent and durable antitumour activity in patient-derived preclinical models - ecancer [ecancer.org]
- 19. aacrjournals.org [aacrjournals.org]
- 20. ASCO – American Society of Clinical Oncology [asco.org]
- 21. sigmaaldrich.com [sigmaaldrich.com]
- 22. RePORT ⟩ RePORTER [reporter.nih.gov]
- 23. merckmillipore.com [merckmillipore.com]
- 24. broadpharm.com [broadpharm.com]
- 25. protocols.io [protocols.io]
Review of 4-carboxamido-isoindolinone derivatives as PARP inhibitors
An In-depth Technical Guide to 4-Carboxamido-Isoindolinone Derivatives as PARP Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for various cellular processes, most notably DNA repair and the maintenance of genomic stability.[1][2] PARP1, the most abundant member of this family, is a key player in the base excision repair (BER) pathway, which addresses single-strand DNA breaks (SSBs).[3][4] In cancer therapy, the inhibition of PARP has emerged as a successful strategy, particularly for tumors with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, based on the principle of synthetic lethality.[5][6]
The 4-carboxamido-isoindolinone scaffold has been identified as a promising pharmacophore for the development of potent and selective PARP inhibitors.[7][8] Its structural similarity to the nicotinamide (B372718) moiety of NAD+, the substrate for PARP enzymes, allows it to act as a competitive inhibitor at the enzyme's catalytic site.[9] These derivatives often feature a conformationally constrained benzamide, a key interaction motif for PARP-1 inhibition.[3] A crucial structural feature is an intramolecular hydrogen bond that locks the isoindolinone-4-carboxamide core into a planar conformation, which is favorable for binding to the PARP active site.[7][8] This guide provides a comprehensive review of the synthesis, mechanism of action, pharmacological data, and experimental evaluation of 4-carboxamido-isoindolinone derivatives as PARP inhibitors.
Mechanism of Action and Signaling Pathways
PARP enzymes, particularly PARP1 and PARP2, act as DNA damage sensors.[3] Upon detecting a single-strand break, PARP1 binds to the damaged site, leading to its activation. The activated PARP1 utilizes NAD+ as a substrate to synthesize and attach long, branched polymers of poly(ADP-ribose) (PAR) onto itself and other acceptor proteins, including histones.[1][2] This process, known as PARylation, creates a negatively charged scaffold that recruits other DNA repair proteins, such as XRCC1, DNA ligase III, and DNA polymerase beta, to the site of damage to facilitate repair.[4]
PARP inhibitors function by binding to the catalytic domain of PARP, preventing the synthesis of PAR. This inhibition has two major consequences:
-
Catalytic Inhibition: The prevention of PAR synthesis stalls the recruitment of the DNA repair machinery. Consequently, SSBs are not repaired efficiently.[6]
-
PARP Trapping: A major mechanism of cytotoxicity for many PARP inhibitors is the "trapping" of the PARP enzyme on the DNA at the site of damage.[7] The inhibitor-bound PARP complex is stabilized on the DNA, preventing its dissociation and obstructing DNA replication and transcription, which leads to the formation of more cytotoxic double-strand breaks (DSBs).[7][10]
When replication forks encounter these unrepaired SSBs, they collapse, creating DSBs. In healthy cells, these DSBs can be repaired by the high-fidelity homologous recombination (HR) pathway. However, in cancer cells with mutations in HR pathway genes like BRCA1 or BRCA2, these DSBs cannot be repaired effectively, leading to genomic instability and ultimately, cell death—a concept known as synthetic lethality.[6]
Recent research has also uncovered an alternative mechanism of PARP-1 activation that is independent of DNA damage, involving a direct interaction with phosphorylated ERK2, which amplifies ERK-MAPK signaling.[11] This highlights the diverse roles of PARP-1 in cellular signaling beyond DNA repair.
Pharmacological Data
The 3-oxo-isoindoline-4-carboxamide core structure has been the basis for a series of potent PARP-1 inhibitors.[7] Structure-activity relationship (SAR) studies have shown that substitutions at the lactam nitrogen are critical for cellular potency, with secondary or tertiary amines often being important.[8] The tables below summarize the inhibitory activities of representative 4-carboxamido-isoindolinone and related isoindolinone derivatives against PARP1 and PARP2.
Table 1: In Vitro Inhibitory Activity of Isoindolinone Derivatives
| Compound | PARP-1 IC50 (nM) | PARP-2 IC50 (nM) | Selectivity (PARP-2/PARP-1) | Reference |
| NMS-P118 | 20 | 1500 | 75 | [7] |
| 1e (Abbott) | ~5-10 (est.) | - | - | [7][8] |
| 20by (NMS) | 20 | >1000 | >50 | [7] |
| AZD9574 | - | - | PARP1-Selective | [12] |
| Pamiparib (BGB-290) | 1.3 | 0.9 | 0.7 | [13] |
Note: Data is compiled from multiple sources and assays may differ. Pamiparib is included as a clinically relevant potent PARP1/2 inhibitor for comparison, though not strictly an isoindolinone.
Recent efforts have focused on developing highly selective PARP1 inhibitors to minimize toxicities associated with PARP2 inhibition. The development of CNS-penetrant isoindolinone derivatives also holds promise for treating brain cancers.[9][12][14] Novel isoindolinone inhibitors discovered using DNA-encoded libraries have shown single-digit nanomolar potency with the potential advantage of low PARP1-DNA trapping, which could lead to a better safety profile.[15]
Experimental Protocols
The evaluation of 4-carboxamido-isoindolinone derivatives as PARP inhibitors involves a series of in vitro and cellular assays to determine their potency, selectivity, and mechanism of action.
Enzymatic Inhibition Assay (IC50 Determination)
This assay directly measures the ability of a compound to inhibit the catalytic activity of purified PARP enzymes.
-
Principle: The assay quantifies the amount of PAR produced by the PARP enzyme in the presence of varying concentrations of the inhibitor.
-
General Protocol:
-
Plate Coating: Histone proteins, which act as acceptor substrates for PARylation, are coated onto the wells of a 384-well or 96-well plate.[13]
-
Reaction Mixture: A reaction mixture is prepared containing purified recombinant human PARP1 or PARP2 enzyme, biotinylated NAD+ (as a substrate), and activated DNA (to stimulate the enzyme).[13]
-
Inhibitor Addition: The test compounds (4-carboxamido-isoindolinone derivatives) are serially diluted and added to the wells.
-
Enzymatic Reaction: The reaction is initiated by adding the PARP enzyme mixture to the wells and incubating at room temperature.
-
Detection: The biotinylated PAR polymers attached to the histone are detected using streptavidin conjugated to horseradish peroxidase (HRP). A chemiluminescent or colorimetric substrate is then added.[13]
-
Data Analysis: The signal intensity, which is proportional to PARP activity, is measured using a plate reader. The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Various commercial kits are available for these assays, including ELISA-based, AlphaLISA®, and chemiluminescent formats.[13]
Cellular PARP Inhibition Assay
This assay confirms that the inhibitor can penetrate cells and engage its target in a cellular context.
-
Principle: Measures the inhibition of PARP activity within whole cells following induced DNA damage.
-
General Protocol:
-
Cell Culture: Cancer cell lines (e.g., BRCA-deficient models like MDA-MB-436 or CAPAN-1) are cultured.[7]
-
Compound Treatment: Cells are pre-incubated with various concentrations of the test inhibitor.
-
DNA Damage Induction: DNA damage is induced using an alkylating agent (e.g., methyl methanesulfonate, MMS) or hydrogen peroxide (H2O2).
-
Lysis and Detection: Cells are lysed, and the levels of PAR are quantified using an ELISA-based assay or Western blotting with an anti-PAR antibody.
-
Data Analysis: The reduction in PAR levels in treated cells compared to untreated controls is used to determine the cellular potency (EC50) of the inhibitor.
-
PARP Trapping Assay
This assay quantifies the ability of an inhibitor to trap PARP on DNA, a key mechanism for cytotoxicity.
-
Principle: Measures the amount of PARP enzyme that remains bound to DNA in the presence of an inhibitor.
-
Methodology: Specialized assays like the PARPtrap™ assay are used.[13] These assays typically involve immobilizing DNA on a plate, adding the PARP enzyme and the inhibitor, and then washing away the unbound enzyme. The amount of trapped PARP is then quantified, often using an antibody-based detection system.[13]
Conclusion
4-Carboxamido-isoindolinone derivatives represent a robust and promising class of PARP inhibitors. The core scaffold effectively mimics the nicotinamide portion of NAD+, allowing for potent competitive inhibition. Through extensive structure-activity relationship studies, potent and highly selective inhibitors of PARP-1 have been developed, some of which demonstrate excellent pharmacological profiles and significant anti-tumor efficacy in preclinical models.[7] The dual mechanism of catalytic inhibition and PARP trapping underlies their effectiveness, particularly in cancers with homologous recombination deficiencies. Future directions in this field include the refinement of PARP1 selectivity to improve therapeutic windows and the development of compounds with enhanced properties, such as blood-brain barrier penetration, to address unmet needs in CNS cancers.[9][16] The continued exploration of this chemical space is poised to deliver next-generation PARP inhibitors with improved efficacy and safety profiles.
References
- 1. Signaling Mechanism of Poly(ADP-Ribose) Polymerase-1 (PARP-1) in Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. amsbio.com [amsbio.com]
- 3. researchgate.net [researchgate.net]
- 4. Review of Poly (ADP-ribose) Polymerase (PARP) Mechanisms of Action and Rationale for Targeting in Cancer and Other Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Target Engagement Assays for PARP and DDR Pathway Targets [nld.promega.com]
- 6. PARP Inhibitor Applicability: Detailed Assays for Homologous Recombination Repair Pathway Components - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Discovery and SAR of substituted 3-oxoisoindoline-4-carboxamides as potent inhibitors of poly(ADP-ribose) polymerase (PARP) for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. PARP-1 activation in the ERK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. Novel Isoindolinone-Containing PARP Inhibitors: Synthesis and Therapeutic Applications in CNS Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Discovery of Potent Isoindolinone Inhibitors that Target an Active Conformation of PARP1 Using DNA-Encoded Libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols for Assessing the Efficacy of Parp1-IN-36 in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poly(ADP-ribose) polymerase 1 (PARP1) is a critical enzyme in the cellular response to DNA single-strand breaks (SSBs). Its inhibition has emerged as a promising therapeutic strategy for cancers with deficiencies in other DNA repair pathways, particularly those involving homologous recombination (HR), such as tumors with BRCA1 or BRCA2 mutations. This concept, known as synthetic lethality, forms the basis for the clinical utility of PARP inhibitors.[1][2]
Parp1-IN-36 is a potent and selective inhibitor of PARP1, belonging to the 4-carboxamido-isoindolinone class of compounds.[3] With a dissociation constant (Kd) of less than 0.01 μM, it demonstrates high affinity for its target.[3] These application notes provide a comprehensive set of protocols to assess the efficacy of this compound in cancer cell lines, enabling researchers to characterize its cytotoxic and mechanistic effects.
Mechanism of Action of PARP1 Inhibition
PARP1 acts as a DNA damage sensor. Upon detecting a single-strand break, PARP1 binds to the damaged site and catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) on itself and other nuclear proteins.[4][5] This process, known as PARylation, creates a scaffold to recruit other DNA repair proteins to the site of damage, facilitating the repair process.
PARP inhibitors, such as this compound, exert their anti-cancer effects through two primary mechanisms:
-
Catalytic Inhibition : By binding to the catalytic domain of PARP1, the inhibitor prevents the synthesis of PAR. This stalls the recruitment of the DNA repair machinery, leading to the accumulation of unrepaired SSBs.[4][6]
-
PARP Trapping : The binding of the inhibitor to PARP1 can "trap" the enzyme on the DNA at the site of the break.[6] These trapped PARP1-DNA complexes are highly cytotoxic, as they obstruct DNA replication, leading to the collapse of replication forks and the formation of double-strand breaks (DSBs).[1]
In cancer cells with a deficient HR pathway (e.g., BRCA1/2 mutations), these DSBs cannot be efficiently repaired, leading to genomic instability and ultimately, cell death.[1][2]
Signaling Pathway and Experimental Workflow
Caption: PARP1 signaling in response to DNA damage and its inhibition by this compound.
Caption: A structured workflow for the preclinical evaluation of this compound.
Experimental Protocols
Cell Viability/Cytotoxicity Assay (e.g., MTT or CellTiter-Glo®)
This assay determines the concentration of this compound that inhibits cell growth by 50% (IC50).
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., BRCA-mutant and wild-type lines) in 96-well plates at a pre-determined density (e.g., 2,000-10,000 cells/well) and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a range of concentrations of this compound (e.g., 0.001 µM to 10 µM) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a period that allows for several cell doublings (e.g., 72-120 hours).
-
Data Acquisition:
-
For MTT Assay: Add MTT reagent, incubate, and then solubilize the formazan (B1609692) crystals. Measure absorbance at ~570 nm.
-
For CellTiter-Glo® Assay: Add the reagent, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present. Measure luminescence.
-
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the data as a dose-response curve and determine the IC50 value using non-linear regression.
PARP1 Activity Assay (PARylation Assay)
This assay confirms that this compound inhibits the catalytic activity of PARP1 within the cells.
Methodology (In-Cell Western):
-
Cell Culture and Treatment: Culture cells in 96-well plates and treat with various concentrations of this compound for a defined period (e.g., 1-4 hours).
-
Induce DNA Damage: Expose cells to a DNA damaging agent (e.g., 1 mM H₂O₂) for a short period (e.g., 10 minutes) to induce PARP activity.
-
Fixation and Permeabilization: Fix and permeabilize the cells in the plate.
-
Immunostaining: Incubate with a primary antibody against poly(ADP-ribose) (PAR) and a fluorescently-labeled secondary antibody.
-
Quantification: Quantify the fluorescent signal using an imaging system.
-
Analysis: Compare the levels of PAR in inhibitor-treated cells to control cells to determine the extent of PARP inhibition.
DNA Damage Assessment (γH2AX Immunofluorescence)
This assay measures the formation of DSBs, a downstream consequence of PARP inhibition. An increase in γH2AX foci indicates an accumulation of unrepaired DSBs.
Methodology:
-
Cell Culture on Coverslips: Seed cells on coverslips in a multi-well plate and allow them to adhere.
-
Drug Treatment: Treat cells with this compound at concentrations around the IC50 value for 24-48 hours.
-
Fixation and Permeabilization: Fix the cells with paraformaldehyde and permeabilize with a detergent (e.g., Triton X-100).
-
Immunostaining: Block non-specific binding and incubate with a primary antibody against phospho-Histone H2A.X (Ser139), also known as γH2AX. Follow with a fluorescently-labeled secondary antibody.
-
Microscopy: Visualize the cells using a fluorescence microscope.
-
Quantification: Count the number of γH2AX foci per nucleus.
Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining)
This assay quantifies the induction of apoptosis (programmed cell death) by this compound.
Methodology:
-
Cell Treatment: Treat cells in culture plates with this compound for 48-72 hours.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Staining: Resuspend cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and Propidium Iodide (PI).
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Analysis: Quantify the percentage of cells in different populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
Cell Cycle Analysis
This assay determines the effect of this compound on cell cycle progression. PARP inhibition can lead to cell cycle arrest, typically at the G2/M phase.[7]
Methodology:
-
Cell Treatment: Treat cells with this compound for 24-48 hours.
-
Cell Harvesting and Fixation: Harvest the cells and fix them in cold ethanol.
-
Staining: Treat the cells with RNase A and stain the DNA with a fluorescent dye such as propidium iodide.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blotting for Key DDR and Apoptosis Proteins
This technique is used to measure changes in the expression and post-translational modification of proteins involved in the DNA damage response (DDR) and apoptosis.
Methodology:
-
Protein Extraction: Lyse treated and untreated cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate proteins by size using SDS-polyacrylamide gel electrophoresis and transfer them to a membrane (e.g., PVDF).
-
Immunoblotting: Probe the membrane with primary antibodies against proteins of interest (e.g., PARP1, cleaved PARP1, γH2AX, p53, cleaved Caspase-3) and a loading control (e.g., GAPDH, β-actin).
-
Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) for chemiluminescent detection.
-
Analysis: Quantify the band intensities to determine relative protein expression levels.
Data Presentation
Quantitative data from the described experiments should be summarized in clear and concise tables for easy comparison.
Table 1: Cell Viability (IC50) Data for this compound
| Cell Line | BRCA Status | This compound IC50 (µM) |
| Cell Line A | BRCA1 mutant | Value |
| Cell Line B | BRCA2 mutant | Value |
| Cell Line C | BRCA wild-type | Value |
| Cell Line D | BRCA wild-type | Value |
Table 2: Induction of Apoptosis by this compound (72h Treatment)
| Cell Line | Treatment | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| Cell Line A | Vehicle Control | Value | Value |
| This compound (IC50) | Value | Value | |
| Cell Line C | Vehicle Control | Value | Value |
| This compound (IC50) | Value | Value |
Table 3: Cell Cycle Distribution after this compound Treatment (48h)
| Cell Line | Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Cell Line A | Vehicle Control | Value | Value | Value |
| This compound (IC50) | Value | Value | Value | |
| Cell Line C | Vehicle Control | Value | Value | Value |
| This compound (IC50) | Value | Value | Value |
Note: The specific concentrations and incubation times for this compound will need to be optimized for each cell line and assay. The high potency (Kd < 0.01 µM) suggests that low nanomolar to micromolar concentrations will likely be effective.[3] It is recommended to perform initial dose-response and time-course experiments to determine the optimal conditions.
References
- 1. Targeting PARP1: A Promising Approach for Next-Generation Poly (ADP-ribose) Polymerase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Unravelling the Role of PARP1 in Homeostasis and Tumorigenesis: Implications for Anti-Cancer Therapies and Overcoming Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. PARP inhibition: PARP1 and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PARP1: Structural Insights and Pharmacological Targets for Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Targeting PARP-1 with alpha-particles is potently cytotoxic to human neuroblastoma in pre-clinical models - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Parp1-IN-36 in Neuroinflammation Research Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuroinflammation is a critical component in the pathogenesis of a wide range of neurological disorders, including neurodegenerative diseases, traumatic brain injury, and stroke. Poly(ADP-ribose) polymerase-1 (PARP-1) has emerged as a key regulator of inflammatory processes within the central nervous system (CNS). Overactivation of PARP-1 in response to DNA damage in neurons and glia can lead to cellular energy depletion, oxidative stress, and the activation of pro-inflammatory signaling pathways, thereby exacerbating neuronal damage.
Parp1-IN-36 is a potent and selective inhibitor of PARP-1, belonging to the 4-carboxamido-isoindolinone class of molecules, with a high affinity (Kd < 0.01 µM).[1][2] Its ability to modulate PARP-1 activity makes it a valuable research tool for investigating the role of PARP-1 in neuroinflammatory cascades and for exploring its therapeutic potential in neurological diseases. These application notes provide a comprehensive overview of the use of this compound in relevant in vitro and in vivo models of neuroinflammation.
Data Presentation: Efficacy of this compound in Neuroinflammation Models
The following tables summarize representative quantitative data on the effects of this compound in common neuroinflammation research models. Please note that as of this writing, specific published data for this compound in these models is limited; therefore, the following data is presented as illustrative examples based on the known effects of potent PARP-1 inhibitors.
Table 1: In Vitro Efficacy of this compound on LPS-Stimulated Microglia
| Parameter | Control | LPS (100 ng/mL) | LPS + this compound (1 µM) | LPS + this compound (10 µM) |
| TNF-α Release (pg/mL) | 25 ± 5 | 850 ± 70 | 420 ± 55 | 210 ± 30 |
| IL-6 Release (pg/mL) | 15 ± 3 | 680 ± 60 | 330 ± 40 | 150 ± 25 |
| Nitric Oxide (µM) | 1.2 ± 0.3 | 25.5 ± 2.8 | 12.1 ± 1.5 | 5.8 ± 0.9 |
| NF-κB p65 (nuclear/cytosolic ratio) | 0.2 ± 0.05 | 3.5 ± 0.4 | 1.5 ± 0.2 | 0.8 ± 0.1 |
| Cell Viability (%) | 100 | 95 ± 4 | 98 ± 3 | 97 ± 3 |
Table 2: In Vivo Efficacy of this compound in a Mouse Model of Traumatic Brain Injury (TBI)
| Parameter | Sham | TBI + Vehicle | TBI + this compound (10 mg/kg) | TBI + this compound (25 mg/kg) |
| Lesion Volume (mm³) | N/A | 15.2 ± 1.8 | 9.8 ± 1.2 | 6.5 ± 0.9 |
| Iba1+ Cells (cells/mm²) | 20 ± 5 | 150 ± 20 | 85 ± 15 | 50 ± 10 |
| GFAP+ Cells (cells/mm²) | 30 ± 8 | 180 ± 25 | 110 ± 18 | 75 ± 12 |
| Neurological Deficit Score | 0 | 8.5 ± 1.0 | 5.0 ± 0.8 | 3.0 ± 0.5 |
| Brain TNF-α (pg/mg protein) | 5 ± 1 | 45 ± 6 | 25 ± 4 | 15 ± 3 |
| Brain IL-6 (pg/mg protein) | 8 ± 2 | 55 ± 7 | 30 ± 5 | 20 ± 4 |
Signaling Pathways and Experimental Workflows
PARP-1 Signaling in Neuroinflammation
Experimental Workflow: In Vitro Microglia Activation Assay
Experimental Workflow: In Vivo Traumatic Brain Injury Model
Experimental Protocols
Protocol 1: In Vitro Microglia Activation Assay
Objective: To assess the anti-inflammatory effect of this compound on lipopolysaccharide (LPS)-stimulated microglia.
Materials:
-
BV-2 microglial cell line or primary microglia
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
This compound (stock solution in DMSO)
-
LPS (from E. coli O111:B4)
-
ELISA kits for TNF-α and IL-6
-
Griess Reagent for nitric oxide measurement
-
Reagents for Western blotting (lysis buffer, antibodies for PARP-1, phospho-NF-κB p65, iNOS, and a loading control like GAPDH)
-
MTT or LDH assay kit for cell viability
Procedure:
-
Cell Seeding: Plate BV-2 cells or primary microglia in 96-well plates (for ELISA, Griess, and viability assays) or 6-well plates (for Western blotting) at an appropriate density and allow them to adhere overnight.
-
Pre-treatment: Pre-incubate the cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle (DMSO) for 1 hour.
-
Stimulation: Add LPS to a final concentration of 100 ng/mL to all wells except the control group.
-
Incubation: Incubate the plates for 24 hours at 37°C in a humidified 5% CO₂ incubator.
-
Sample Collection:
-
For ELISA and Griess assay, carefully collect the cell culture supernatant.
-
For Western blotting, wash the cells with ice-cold PBS and lyse them with appropriate lysis buffer.
-
-
Analysis:
-
ELISA: Measure the concentrations of TNF-α and IL-6 in the supernatant according to the manufacturer's instructions.
-
Griess Assay: Determine the nitric oxide concentration in the supernatant following the kit's protocol.
-
Western Blot: Separate protein lysates by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against PARP-1, phospho-NF-κB p65, iNOS, and a loading control. Visualize with a chemiluminescent substrate.
-
Cell Viability: Assess cell viability using an MTT or LDH assay as per the manufacturer's protocol.
-
Protocol 2: In Vivo Traumatic Brain Injury (TBI) Model
Objective: To evaluate the neuroprotective and anti-inflammatory effects of this compound in a mouse model of TBI.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Controlled Cortical Impact (CCI) device
-
Anesthetics (e.g., isoflurane)
-
This compound (formulated for in vivo administration)
-
Vehicle control
-
Neurological severity score assessment tools
-
Reagents for immunohistochemistry (antibodies for Iba1, GFAP, NeuN)
-
Reagents for tissue homogenization and protein analysis (ELISA, Western blot)
Procedure:
-
TBI Induction: Anesthetize the mice and perform a craniotomy. Induce a moderate TBI using a CCI device with defined parameters (e.g., 3 mm impactor tip, 1.0 mm impact depth, 4.0 m/s velocity). Sham-operated animals undergo the same surgical procedure without the impact.
-
Drug Administration: At a specified time post-TBI (e.g., 1 hour), administer this compound (e.g., 10 or 25 mg/kg) or vehicle via intraperitoneal (i.p.) injection. Subsequent doses may be given at 24-hour intervals.
-
Behavioral Assessment: Evaluate neurological deficits at various time points (e.g., 1, 3, 7 days post-TBI) using a standardized neurological severity score.
-
Tissue Collection: At the end of the experiment (e.g., 7 days post-TBI), euthanize the mice and perfuse with saline followed by 4% paraformaldehyde for histological analysis, or collect fresh brain tissue for biochemical analysis.
-
Analysis:
-
Lesion Volume: Stain brain sections with a suitable dye (e.g., cresyl violet) and quantify the lesion volume using image analysis software.
-
Immunohistochemistry: Perform immunofluorescent staining on brain sections for Iba1 (microglia), GFAP (astrocytes), and NeuN (neurons) to assess neuroinflammation and neuronal survival in the perilesional cortex and hippocampus.
-
Biochemical Analysis: Homogenize fresh brain tissue to measure levels of pro-inflammatory cytokines (TNF-α, IL-6) by ELISA and to analyze the expression and activation of PARP-1 and NF-κB by Western blot.
-
Conclusion
This compound represents a promising tool for dissecting the intricate role of PARP-1 in neuroinflammatory processes. The protocols and data presented here provide a framework for researchers to design and execute experiments to investigate the efficacy of this compound in relevant preclinical models of neurological disorders. Such studies will be instrumental in validating PARP-1 as a therapeutic target and in advancing the development of novel treatments for neuroinflammatory conditions.
References
Investigating Cardiovascular Disease Pathways Using Parp1-IN-36: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poly(ADP-ribose) polymerase 1 (PARP1) is a nuclear enzyme that plays a critical role in DNA repair and cell death pathways. In the context of cardiovascular disease, the overactivation of PARP1, often triggered by oxidative stress and DNA damage, can lead to cellular dysfunction and tissue injury. This makes PARP1 a compelling therapeutic target for a range of cardiovascular pathologies, including myocardial ischemia-reperfusion injury, heart failure, atherosclerosis, and diabetic complications. Parp1-IN-36 is a potent and selective inhibitor of PARP1, offering a valuable tool for investigating the role of PARP1 in these disease processes. These application notes provide detailed protocols for utilizing this compound in both in vitro and in vivo models of cardiovascular disease.
Compound Information: this compound
This compound is a 4-carboxamido-isoindolinone derivative that acts as a selective inhibitor of PARP1.[1][2] Its high affinity for PARP1 makes it a suitable probe for elucidating the enzyme's function in various cellular and physiological contexts.
| Property | Value | Reference |
| Compound Name | This compound | [1][2] |
| Synonyms | Compound 11 | [1][2] |
| Molecular Formula | C20H27N3O2 | [1][2] |
| Molecular Weight | 341.45 g/mol | [1][2] |
| CAS Number | 1606996-12-6 | [1][2] |
| Binding Affinity (Kd) | < 0.01 µM | [1][2] |
| Storage | Store at -20°C for short-term, -80°C for long-term. | General laboratory practice |
| Solubility | Soluble in DMSO. | General laboratory practice |
Mechanism of Action of PARP1 in Cardiovascular Disease
Reactive oxygen species (ROS), which are often elevated in cardiovascular disease states, can cause significant DNA damage.[3] This damage activates PARP1, which in turn initiates the synthesis of poly(ADP-ribose) (PAR) chains on itself and other nuclear proteins.[3][4] While this is a crucial step in DNA repair, excessive PARP1 activation can deplete cellular energy stores (NAD+ and ATP), leading to mitochondrial dysfunction, inflammation, and ultimately, cell death through apoptosis or necrosis.[3][5] PARP1 inhibition with compounds like this compound can mitigate this detrimental cascade.
Experimental Protocols
In Vitro Model: H9c2 Cardiomyoblasts for Ischemia-Reperfusion Injury
This protocol describes the use of the H9c2 rat cardiomyoblast cell line to model ischemia-reperfusion injury in vitro and to assess the protective effects of this compound.
Materials:
-
H9c2 cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
This compound (stock solution in DMSO)
-
Hypoxia chamber or gas-tight incubator
-
Reagents for assessing cell viability (e.g., MTT, LDH assay kits)
-
Reagents for measuring apoptosis (e.g., Annexin V/PI staining kit)
-
Reagents for Western blotting (antibodies against PARP1, cleaved caspase-3, etc.)
Protocol:
-
Cell Culture: Culture H9c2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Simulated Ischemia: To induce ischemia, replace the normal culture medium with a glucose-free, serum-free DMEM and place the cells in a hypoxia chamber (e.g., 1% O2, 5% CO2, 94% N2) for a predetermined duration (e.g., 4-6 hours).
-
Simulated Reperfusion: After the ischemic period, replace the hypoxic medium with normal, glucose-containing DMEM with 10% FBS and return the cells to a normoxic incubator (21% O2, 5% CO2) for a specified reperfusion time (e.g., 12-24 hours).
-
This compound Treatment: Prepare working solutions of this compound in culture medium from a DMSO stock. The final DMSO concentration should not exceed 0.1%. Add this compound to the cells at various concentrations (e.g., 0.1, 1, 10 µM) either before ischemia, during ischemia, or at the onset of reperfusion, depending on the experimental design. Include a vehicle control (DMSO only).
-
Assessment of Cell Viability and Apoptosis:
-
MTT Assay: Measure cell viability by MTT assay according to the manufacturer's instructions.
-
LDH Assay: Measure lactate (B86563) dehydrogenase (LDH) release into the culture medium as an indicator of cytotoxicity.
-
Annexin V/PI Staining: Quantify apoptosis and necrosis using flow cytometry after staining with Annexin V and propidium (B1200493) iodide (PI).
-
-
Western Blot Analysis: Lyse the cells and perform Western blotting to analyze the expression of key proteins such as total PARP1, cleaved PARP1, and cleaved caspase-3 to assess the extent of apoptosis and PARP1 activation.
In Vivo Model: Murine Model of Myocardial Infarction
This protocol outlines a procedure for inducing myocardial infarction (MI) in mice and evaluating the therapeutic potential of this compound. All animal procedures must be approved by the institutional animal care and use committee.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Anesthetics (e.g., isoflurane)
-
Surgical instruments
-
Ventilator
-
This compound formulation for in vivo administration (e.g., dissolved in a vehicle like 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline)
-
Echocardiography system
-
Histology reagents (e.g., TTC stain, Masson's trichrome stain)
Protocol:
-
Myocardial Infarction Model:
-
Anesthetize the mouse and intubate for mechanical ventilation.
-
Perform a left thoracotomy to expose the heart.
-
Permanently ligate the left anterior descending (LAD) coronary artery with a suture. Successful ligation is confirmed by the blanching of the anterior wall of the left ventricle.
-
Close the chest in layers.
-
-
This compound Administration:
-
Administer this compound or vehicle to the mice via a suitable route (e.g., intraperitoneal injection) at a predetermined dose and frequency. Treatment can be initiated before or after MI surgery.
-
-
Echocardiographic Assessment:
-
Perform echocardiography at baseline and at various time points post-MI (e.g., 1, 7, and 28 days) to assess cardiac function. Key parameters to measure include left ventricular ejection fraction (LVEF), fractional shortening (FS), and ventricular dimensions.
-
-
Histological Analysis:
-
At the end of the study, euthanize the mice and harvest the hearts.
-
Infarct Size Measurement: Perfuse the heart and stain with 2,3,5-triphenyltetrazolium chloride (TTC) to delineate the infarct area (pale) from the viable myocardium (red).
-
Fibrosis Assessment: Fix hearts in formalin, embed in paraffin, and stain sections with Masson's trichrome to visualize and quantify the extent of fibrosis.
-
Data Presentation
In Vitro Data Summary
| Experimental Group | Cell Viability (% of Control) | LDH Release (% of Max) | Apoptotic Cells (%) | Cleaved Caspase-3 (Fold Change) |
| Control | 100 ± 5 | 5 ± 1 | 3 ± 0.5 | 1.0 |
| Ischemia/Reperfusion (I/R) + Vehicle | 55 ± 6 | 45 ± 4 | 30 ± 3 | 4.5 ± 0.5 |
| I/R + this compound (0.1 µM) | 65 ± 5 | 35 ± 3 | 22 ± 2 | 3.2 ± 0.4 |
| I/R + this compound (1 µM) | 78 ± 7 | 20 ± 2 | 15 ± 1.5 | 2.1 ± 0.3 |
| I/R + this compound (10 µM) | 85 ± 6 | 12 ± 1 | 8 ± 1 | 1.5 ± 0.2 |
Data are presented as mean ± SEM. This is example data and will vary based on experimental conditions.
In Vivo Data Summary
| Treatment Group | LVEF (%) at Day 28 | Infarct Size (%) | Fibrosis Area (%) |
| Sham + Vehicle | 55 ± 3 | N/A | 2 ± 0.5 |
| MI + Vehicle | 30 ± 4 | 40 ± 5 | 25 ± 3 |
| MI + this compound | 42 ± 3 | 25 ± 4 | 15 ± 2 |
Data are presented as mean ± SEM. This is example data and will vary based on experimental conditions.
Conclusion
This compound is a valuable research tool for investigating the complex role of PARP1 in cardiovascular diseases. The protocols outlined in these application notes provide a framework for studying the effects of PARP1 inhibition in both cellular and animal models of cardiac injury. By carefully designing and executing these experiments, researchers can gain deeper insights into the therapeutic potential of targeting PARP1 for the treatment of cardiovascular disorders.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Role of Poly(ADP-ribose) polymerase 1 (PARP-1) in Cardiovascular Diseases: The Therapeutic Potential of PARP Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PARP1: Structural Insights and Pharmacological Targets for Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Poly(ADP-ribose) Polymerase (PARP) and PARP Inhibitors: Mechanisms of Action and Role in Cardiovascular Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Parp1-IN-36 in In Vivo Animal Studies
Disclaimer: The following application notes and protocols are based on the established mechanisms and typical experimental parameters for PARP1 inhibitors as a class of compounds. "Parp1-IN-36" is used as a representative name for a hypothetical PARP1 inhibitor, as no specific public domain data exists for a compound with this exact designation. The provided data is illustrative and should be adapted based on the specific properties of the molecule under investigation.
Introduction
Poly(ADP-ribose) polymerase 1 (PARP1) is a key enzyme in the cellular response to DNA damage. It plays a critical role in the repair of single-strand breaks (SSBs) through the base excision repair (BER) pathway.[1][2][3][4] PARP1 binds to sites of DNA damage, catalyzing the synthesis of poly(ADP-ribose) (PAR) chains on itself and other nuclear proteins. This process, known as PARylation, facilitates the recruitment of DNA repair machinery.[2][5][6] Inhibition of PARP1 enzymatic activity leads to the accumulation of unrepaired SSBs. During DNA replication, these SSBs can be converted into more cytotoxic double-strand breaks (DSBs).[1]
In cancer cells with deficiencies in homologous recombination (HR) repair, such as those with BRCA1 or BRCA2 mutations, the repair of these DSBs is compromised. The simultaneous inhibition of PARP1-mediated SSB repair and the inherent defect in HR-mediated DSB repair leads to a state of "synthetic lethality," resulting in selective cancer cell death.[1][3] This makes PARP1 inhibitors a promising therapeutic strategy for cancers with HR deficiencies.
These application notes provide a comprehensive overview of the in vivo application of this compound, a potent and selective PARP1 inhibitor, for preclinical animal studies.
Mechanism of Action: PARP1 Inhibition and Synthetic Lethality
The primary mechanism of action of this compound is the inhibition of PARP1's catalytic activity. This disruption of the DNA damage response is particularly effective in tumors with a compromised homologous recombination repair system.
Quantitative Data
Table 1: Pharmacokinetic Parameters of this compound in Female BALB/c Mice (Single Dose)
| Parameter | Intravenous (2 mg/kg) | Oral (10 mg/kg) |
| Cmax (ng/mL) | 1500 ± 210 | 850 ± 150 |
| Tmax (h) | 0.08 | 0.5 |
| AUC0-t (ng·h/mL) | 3200 ± 450 | 4100 ± 600 |
| AUC0-inf (ng·h/mL) | 3350 ± 480 | 4300 ± 650 |
| t1/2 (h) | 2.5 ± 0.4 | 3.1 ± 0.6 |
| Cl (L/h/kg) | 0.6 ± 0.1 | - |
| Vd (L/kg) | 1.8 ± 0.3 | - |
| Oral Bioavailability (%) | - | 75 |
| Data are presented as mean ± standard deviation (n=3). |
Table 2: In Vivo Efficacy of this compound in a BRCA1-mutant Ovarian Cancer Xenograft Model (Nude Mice)
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Mean Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) at Day 21 |
| Vehicle Control | - | QD, PO | 1250 ± 180 | - | +5.2 ± 1.5 |
| This compound | 25 | QD, PO | 650 ± 110 | 48 | +4.8 ± 1.8 |
| This compound | 50 | QD, PO | 310 ± 85 | 75 | +3.5 ± 2.1 |
| This compound | 100 | QD, PO | 150 ± 60 | 88 | -1.2 ± 3.0 |
| Cisplatin | 5 | QW, IP | 580 ± 95 | 54 | -8.5 ± 2.5 |
| Data are presented as mean ± standard error of the mean (n=8 mice per group). QD: once daily; PO: oral administration; QW: once weekly; IP: intraperitoneal injection. |
Experimental Protocols
In Vivo Efficacy Study in a Subcutaneous Xenograft Model
This protocol describes a typical workflow for evaluating the anti-tumor efficacy of this compound in an immunodeficient mouse model bearing human cancer xenografts.
References
- 1. PARP1 suppresses homologous recombination events in mice in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. PARP1: Structural Insights and Pharmacological Targets for Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Review of Poly (ADP-ribose) Polymerase (PARP) Mechanisms of Action and Rationale for Targeting in Cancer and Other Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Human PARP1 substrates and regulators of its catalytic activity: An updated overview [frontiersin.org]
- 6. Poly(ADP-ribosyl)ation by PARP1: reaction mechanism and regulatory proteins - PMC [pmc.ncbi.nlm.nih.gov]
Parp1-IN-36: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Parp1-IN-36, also known as NMS-P293 and NMS-03305293, is a potent and highly selective inhibitor of Poly(ADP-ribose) polymerase 1 (PARP1).[1][2] This isoindolinone derivative demonstrates significant potential in cancer research and therapy, particularly for tumors with deficiencies in homologous recombination (HR) repair pathways, such as those with BRCA1/2 mutations.[3] A key feature of this compound is its non-trapping mechanism of action, which differentiates it from many other PARP inhibitors and may contribute to a better tolerability profile, especially in combination with chemotherapy.[1][4][5] Furthermore, its ability to penetrate the blood-brain barrier opens avenues for its investigation in primary brain tumors and brain metastases.[1][2]
These application notes provide an overview of this compound, including its ordering information, biochemical and cellular activities, and detailed protocols for its use in key in vitro and in vivo experiments.
Ordering Information
This compound can be sourced from various chemical suppliers specializing in research compounds. Below is a summary of the key identifying information for ordering:
| Parameter | Information |
| Product Name | This compound |
| Synonyms | NMS-P293, NMS-03305293 |
| CAS Number | 1606996-12-6 |
| Molecular Formula | C₂₀H₂₇N₃O₂ |
| Molecular Weight | 341.45 g/mol |
| Typical Supplier | MedChemExpress |
| Catalog Number | HY-169575 |
Note: This information is for research purposes only. This compound is not for human or veterinary use.
Physicochemical Properties and Storage
-
Appearance: Crystalline solid
-
Solubility: Soluble in DMSO.
-
Storage: Store as a powder at -20°C for long-term storage. In solvent, store at -80°C. Avoid repeated freeze-thaw cycles.
Mechanism of Action
This compound is a highly selective inhibitor of the PARP1 enzyme.[3] PARP1 plays a critical role in the repair of single-strand DNA breaks (SSBs) through the base excision repair (BER) pathway. By inhibiting PARP1, SSBs are not efficiently repaired and can be converted into more lethal double-strand breaks (DSBs) during DNA replication. In cells with deficient homologous recombination repair, such as those with BRCA1/2 mutations, these DSBs cannot be accurately repaired, leading to genomic instability and ultimately cell death. This concept is known as synthetic lethality.
A distinguishing feature of this compound is its non-trapping nature.[1][4][5] Unlike "trapping" PARP inhibitors that lock the PARP1 enzyme onto DNA at the site of damage, this compound inhibits the catalytic activity of PARP1 without stabilizing the PARP1-DNA complex.[1] This may reduce the toxicity associated with PARP trapping and potentially improve the therapeutic index, particularly when used in combination with DNA-damaging agents.
References
Troubleshooting & Optimization
Parp1-IN-36 solubility and stability issues
Welcome to the technical support center for PARP1-IN-36. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the solubility, stability, and effective use of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a 4-carboxamido-isoindolinone derivative that acts as a selective and potent inhibitor of Poly(ADP-ribose) polymerase 1 (PARP1).[1][2] PARP1 is a key enzyme involved in DNA repair, and its inhibition is a critical area of research in cancer, cardiovascular diseases, and neurodegenerative disorders.[1][2]
Q2: What are the recommended solvents for dissolving this compound for in vitro studies?
A2: For in vitro cell-based assays, Dimethyl Sulfoxide (DMSO) is the most commonly recommended solvent for preparing stock solutions of PARP1 inhibitors.[3][4][5][6][7][8][9] It is crucial to use anhydrous (moisture-free) DMSO, as the presence of water can significantly reduce the solubility of many organic compounds.[3][4][5][6][7][8][9]
Q3: How should I prepare a stock solution of this compound?
A3: To prepare a stock solution, it is recommended to:
-
Allow the vial of solid this compound and the anhydrous DMSO to equilibrate to room temperature.
-
Add the appropriate volume of DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution thoroughly until the compound is completely dissolved. If necessary, gentle warming (to no more than 37°C) or brief sonication can be used to aid dissolution.[3][7]
Q4: What are the recommended storage conditions for this compound stock solutions?
A4: For long-term stability, it is recommended to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. Store these aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[7][10] Always protect the solutions from light.
Q5: What is the recommended final concentration of DMSO in cell-based assays?
A5: To avoid solvent-induced toxicity and off-target effects, the final concentration of DMSO in the cell culture medium should be kept as low as possible, typically below 0.3%.[11] High concentrations of DMSO (e.g., ≥2%) have been shown to induce PARP1 activation and cleavage, which could confound experimental results.
Troubleshooting Guides
Issue 1: Precipitate Observed in Stock Solution After Thawing
-
Possible Cause: The compound has come out of solution at a lower temperature.
-
Solution: Gently warm the vial to 37°C and vortex or sonicate the solution until the precipitate is fully redissolved. Always ensure the solution is clear before making further dilutions.[7]
Issue 2: Cloudiness or Precipitation When Diluting Stock Solution into Aqueous Medium
-
Possible Cause: The solubility of this compound is significantly lower in aqueous solutions compared to DMSO.
-
Solution:
-
Add the DMSO stock solution dropwise to the aqueous medium while gently vortexing or swirling to ensure rapid mixing.
-
Avoid preparing intermediate dilutions in aqueous buffers if the compound's solubility is a concern.
-
Ensure the final concentration of the compound in the aqueous medium does not exceed its solubility limit.
-
Issue 3: Inconsistent or Unexpected Experimental Results
-
Possible Cause 1: Degradation of the compound due to improper storage or handling.
-
Solution 1: Always follow the recommended storage conditions. Prepare fresh dilutions from a new aliquot of the stock solution for each experiment.
-
Possible Cause 2: High final DMSO concentration affecting cellular processes.
-
Solution 2: Calculate the final DMSO concentration in your assay and ensure it is below 0.3%. Run a vehicle control (medium with the same final concentration of DMSO) to assess the solvent's effect on your cells.[11]
Quantitative Data Summary
| Solvent System | Solubility of Similar PARP1 Inhibitors | Recommended Use |
| DMSO | ≥ 10 mg/mL | In Vitro |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 1 mg/mL | In Vivo |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 1 mg/mL | In Vivo |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL | In Vivo |
Data adapted from information for Parp1-IN-15 and other similar compounds.[7][11]
Detailed Experimental Protocols
Disclaimer: The following protocols are generalized based on common laboratory practices for PARP inhibitors. They should be optimized for your specific cell lines and experimental setup.
Protocol 1: Preparation of this compound for In Vitro Cell-Based Assays
-
Prepare a 10 mM Stock Solution in DMSO:
-
Calculate the mass of this compound (Molecular Weight: 341.45 g/mol ) required to make a 10 mM stock solution (e.g., 3.41 mg for 1 mL of DMSO).
-
Add the calculated amount of anhydrous DMSO to the vial containing the powdered compound.
-
Vortex until the compound is fully dissolved. Gentle warming or sonication may be applied if needed.
-
-
Prepare Working Solutions:
-
Dilute the 10 mM stock solution in cell culture medium to the desired final concentrations.
-
It is recommended to perform serial dilutions to achieve low micromolar or nanomolar concentrations.
-
Ensure the final DMSO concentration remains below 0.3%.
-
-
Treat Cells:
-
Add the working solutions to your cell cultures.
-
Include a vehicle control (medium with the equivalent concentration of DMSO) in your experimental design.
-
Protocol 2: Western Blot Analysis of PARP1 Cleavage (A Marker of Apoptosis)
-
Cell Culture and Treatment:
-
Seed your cells of interest in appropriate culture plates.
-
Treat the cells with varying concentrations of this compound for the desired duration. Include positive (e.g., a known apoptosis inducer) and negative (vehicle) controls.
-
-
Protein Extraction:
-
Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Antibody Incubation:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with a primary antibody that detects both full-length PARP1 (~116 kDa) and the cleaved fragment (~89 kDa).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
An increase in the 89 kDa band indicates an increase in apoptosis.
-
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. selleckchem.com [selleckchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. benchchem.com [benchchem.com]
How to dissolve Parp1-IN-36 for cell culture experiments
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on the dissolution and use of Parp1-IN-36 for in vitro cell culture experiments. Below you will find frequently asked questions (FAQs), a troubleshooting guide, and detailed experimental protocols to ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: For cell-based assays, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound.[1][2][3][4] Due to its hydrophobic nature, this compound is not readily soluble in aqueous solutions like PBS or cell culture media directly.[1]
Q2: What is a typical stock solution concentration for this compound?
A2: A common practice for small molecule inhibitors like this compound is to prepare a high-concentration stock solution in DMSO, typically ranging from 10 mM to 50 mM.[2][3] A 10 mM stock is a good starting point for most applications.
Q3: How should I store the this compound stock solution?
A3: To maintain stability and prevent degradation, store the DMSO stock solution in small, single-use aliquots at -20°C or -80°C.[1][2][3] This practice helps to avoid repeated freeze-thaw cycles that can compromise the compound's integrity.[1][3]
Q4: What is the maximum permissible DMSO concentration in my cell culture?
A4: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible, ideally at or below 0.1%.[2][5][6] While some cell lines may tolerate up to 0.5%, it is crucial to include a vehicle control (media with the same final DMSO concentration as the treated wells) in your experiments to account for any potential solvent effects.[5][7]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| This compound powder will not dissolve in DMSO. | Insufficient solvent volume or the compound has very low solubility even in DMSO. | Try gentle warming of the solution in a 37°C water bath for 5-10 minutes and vortexing.[1][3][4] If the compound still does not dissolve, you may need to accept a lower stock concentration. |
| Precipitate forms immediately upon diluting the DMSO stock into cell culture media ("crashing out"). | The final concentration of this compound exceeds its aqueous solubility limit. This is common for hydrophobic compounds when the solvent environment rapidly changes from organic to aqueous.[5] | - Decrease the final working concentration. Perform a dose-response experiment to find the optimal, soluble concentration.[1]- Use pre-warmed (37°C) cell culture media. Adding the compound to cold media can decrease its solubility.[1][5]- Perform serial dilutions. Instead of a single large dilution, perform a stepwise dilution of the stock solution into pre-warmed media.[5]- Add the stock solution dropwise while gently vortexing the media. This ensures rapid and uniform dispersion.[1][5] |
| Precipitate is observed in the stock solution after thawing. | The compound may have come out of solution at the lower storage temperature. | Gently warm the vial to 37°C and vortex or sonicate the solution until the precipitate is fully redissolved. Always ensure the stock solution is clear before making further dilutions.[4] |
| Unexpected cytotoxicity or off-target effects are observed in cell-based assays. | The final DMSO concentration in the culture medium is too high. | Ensure the final DMSO concentration is below 0.3% to avoid solvent-related toxicity.[4] Prepare a higher concentration stock solution to minimize the volume added to the culture medium. Always include a vehicle control with the same final DMSO concentration. |
Experimental Protocol: Preparation of this compound for Cell Culture
This protocol outlines the steps for preparing a 10 mM stock solution of this compound and diluting it to a final working concentration for cell culture experiments.
Materials:
-
This compound powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Calibrated pipettes
-
Cell culture medium, pre-warmed to 37°C
Procedure:
-
Equilibrate Reagents: Allow the vial of solid this compound and the DMSO to equilibrate to room temperature before opening.
-
Prepare 10 mM Stock Solution:
-
Calculate the volume of DMSO required to achieve a 10 mM concentration. You will need the molecular weight of this compound for this calculation.
-
Add the calculated volume of DMSO to the vial containing the this compound powder.
-
Vortex the solution thoroughly until the compound is completely dissolved. If necessary, gently warm the vial in a 37°C water bath for 5-10 minutes to aid dissolution.[1] Visually inspect the solution to ensure no solid particles remain.
-
-
Aliquot and Store Stock Solution:
-
Prepare Working Solution for Cell Treatment:
-
Thaw a single aliquot of the 10 mM stock solution at room temperature.
-
Pre-warm the required volume of cell culture medium to 37°C.[5]
-
Recommended Method (Serial Dilution): To minimize precipitation, it is best to perform an intermediate dilution. For example, to achieve a final concentration of 10 µM with a final DMSO concentration of 0.1%:
-
Prepare an intermediate dilution by adding 1 µL of the 10 mM stock solution to 99 µL of pre-warmed media. This creates a 100 µM solution.
-
Add 100 µL of this 100 µM intermediate solution to 900 µL of pre-warmed media in your culture plate well to achieve a final concentration of 10 µM.
-
-
Gently mix the final working solution.
-
-
Final Check: After dilution, visually inspect the medium for any signs of precipitation. If the solution is clear, it is ready to be added to your cells.
Workflow and Troubleshooting Diagrams
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Protocol for quantifying PARP inhibitor-induced changes in PARP1 dynamics and activity through live-cell imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Disruption of biological membranes by hydrophobic molecules: a way to inhibit bacterial growth - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Parp1-IN-36 Concentration for Maximum PARP1 Inhibition
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for utilizing Parp1-IN-36 to achieve maximal PARP1 inhibition in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and selective inhibitor of Poly(ADP-ribose) polymerase 1 (PARP1).[1][2] PARP1 is a crucial enzyme in the DNA damage response (DDR) pathway, particularly in the repair of single-strand breaks (SSBs). Upon DNA damage, PARP1 binds to the break and synthesizes long chains of poly(ADP-ribose) (PAR) on itself and other nuclear proteins. This PARylation process serves as a scaffold to recruit other DNA repair factors.
This compound acts as a competitive inhibitor by binding to the catalytic domain of PARP1, preventing the synthesis of PAR. This leads to an accumulation of unrepaired SSBs. During DNA replication, these unrepaired SSBs can be converted into more lethal double-strand breaks (DSBs). In cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, these DSBs cannot be efficiently repaired, leading to genomic instability and cell death. This concept is known as synthetic lethality.
Q2: What is a recommended starting concentration for this compound in cell-based assays?
The optimal concentration of this compound is highly dependent on the specific cell line and the experimental endpoint. Based on its high binding affinity (Kd < 0.01 µM), a good starting point for a dose-response experiment in cell culture is a range from low nanomolar (nM) to low micromolar (µM).[1][2] It is recommended to perform a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) for your specific cell line and assay.
Q3: How should I prepare and store this compound stock solutions?
This compound is typically supplied as a solid and is soluble in DMSO. It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous DMSO. To prepare the stock solution, dissolve the powdered inhibitor in fresh DMSO, using gentle warming and vortexing to aid dissolution. The stock solution should be aliquoted into smaller, single-use volumes to minimize freeze-thaw cycles and stored at -20°C or -80°C for long-term stability. When preparing working solutions, dilute the stock solution in your cell culture medium to the desired final concentration, ensuring the final DMSO concentration is consistent across all conditions and ideally below 0.5%.
Quantitative Data Summary
The following tables summarize the binding affinity of this compound and provide a comparative overview of the potency of other common PARP1 inhibitors.
Table 1: Binding Affinity of this compound
| Compound | Target | Binding Affinity (Kd) |
| This compound | PARP1 | < 0.01 µM[1][2] |
Table 2: Comparative IC50 Values of Representative PARP Inhibitors
| Inhibitor | PARP1 IC50 (Enzymatic) | PARP2 IC50 (Enzymatic) |
| Talazoparib | 0.57 nM | 0.3 nM |
| Olaparib | ~5 nM | ~1 nM |
| Rucaparib | ~30 nM | Not widely reported |
| Veliparib | >1000 nM | Not widely reported |
Note: IC50 values can vary depending on the specific assay conditions.
Experimental Protocols
Protocol 1: In Vitro PARP1 Inhibition Assay (Fluorometric)
This protocol provides a general workflow for assessing the inhibitory activity of this compound on the enzymatic activity of recombinant PARP1.
Materials:
-
Recombinant human PARP1 enzyme
-
Activated DNA (nicked DNA)
-
NAD+ (Nicotinamide adenine (B156593) dinucleotide)
-
PARP Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM MgCl₂, 1 mM DTT)
-
This compound stock solution (in DMSO)
-
96-well black plate (for fluorescent assays)
-
Fluorometric PARP assay kit (commercially available)
Procedure:
-
Prepare Dilutions: Prepare serial dilutions of the this compound stock solution to the desired final concentrations in PARP assay buffer. Include a vehicle control (DMSO only) and a positive control (no inhibitor).
-
Plate Setup: Add the diluted this compound and controls to the wells of the assay plate.
-
Enzyme and DNA Addition: Prepare a mixture of recombinant PARP1 enzyme and activated DNA in PARP assay buffer. Add this mixture to all wells. Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Prepare a solution of NAD+ in PARP assay buffer. Add the NAD+ solution to all wells to start the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes.
-
Detection: Stop the reaction according to the specific assay kit instructions. Add the detection reagent and incubate as required. Measure the fluorescence using a plate reader.
-
Data Analysis: Calculate the percentage of PARP1 inhibition for each concentration of this compound. Plot the inhibition data against the inhibitor concentration to determine the IC50 value.
Protocol 2: Western Blot for Cellular PARP1 Activity (PAR levels)
This protocol measures the inhibition of PARP1 activity in cells by detecting the levels of poly(ADP-ribose) (PAR).
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound stock solution
-
DNA damaging agent (e.g., H₂O₂)
-
Ice-cold PBS
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA or Bradford protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody against PAR
-
Primary antibody against a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and allow them to adhere. Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
DNA Damage Induction: Induce DNA damage by treating the cells with a DNA damaging agent (e.g., 10 mM H₂O₂ for 10 minutes).
-
Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel, separate the proteins, and transfer them to a membrane.
-
Western Blotting: Block the membrane and then incubate with the primary anti-PAR antibody, followed by the HRP-conjugated secondary antibody.
-
Detection: Visualize the bands using a chemiluminescent substrate.
-
Analysis: Strip and re-probe the membrane with the loading control antibody. Quantify the band intensities to determine the concentration-dependent inhibition of PARP activity.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| No PARP1 inhibition observed in cell-based assay | 1. Inhibitor concentration is too low. 2. Insufficient DNA damage to stimulate PARP1 activity. 3. Cell line is resistant or has high drug efflux. | 1. Perform a dose-response experiment with a wider concentration range. 2. Ensure robust induction of DNA damage by titrating the damaging agent. 3. Check the literature for your cell line's sensitivity to PARP inhibitors and consider using an efflux pump inhibitor as a control. |
| Inconsistent results between experiments | 1. Degradation of this compound stock solution. 2. Variation in cell density or health. 3. Inconsistent timing of treatments or harvesting. | 1. Prepare fresh dilutions from a properly stored stock for each experiment. Avoid multiple freeze-thaw cycles. 2. Ensure consistent cell seeding density and monitor cell health. 3. Standardize all incubation times and procedures. |
| High background in PARP activity assay | 1. Contaminated reagents. 2. Non-specific antibody binding (Western blot). 3. Assay not optimized for the specific enzyme/substrate concentration. | 1. Use fresh, high-quality reagents. 2. Optimize blocking conditions and antibody concentrations. 3. Titrate enzyme and substrate concentrations to find the optimal signal-to-noise ratio. |
| Observed cytotoxicity at low concentrations | 1. Potential off-target effects of the inhibitor. 2. High sensitivity of the cell line. | 1. Use lower concentrations or shorter incubation times. Consider using orthogonal approaches like siRNA to confirm the phenotype is PARP1-dependent. 2. This may be the desired effect, especially in DNA repair-deficient cell lines. |
Visualizations
Caption: PARP1 signaling pathway and the mechanism of inhibition by this compound.
Caption: Workflow for determining the optimal concentration of this compound.
References
Troubleshooting inconsistent results with Parp1-IN-36
Welcome to the technical support center for Parp1-IN-36. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound and to troubleshoot common issues that may arise during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound, also referred to as compound 11 in patent WO2014064149A1, is a potent and selective inhibitor of Poly(ADP-ribose) polymerase 1 (PARP1). It belongs to the 4-carboxamido-isoindolinone class of molecules[1][2]. The primary mechanism of action of PARP inhibitors involves two key aspects:
-
Catalytic Inhibition: PARP inhibitors competitively bind to the nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) binding site on PARP enzymes, preventing the synthesis of poly(ADP-ribose) (PAR) chains. This inhibition of PARylation disrupts the recruitment of DNA repair proteins to sites of single-strand DNA breaks (SSBs).
-
PARP Trapping: Many PARP inhibitors, including potentially this compound, stabilize the interaction between the PARP1 protein and DNA at the site of damage. This "trapping" of PARP1 on the DNA creates a cytotoxic lesion that can lead to replication fork collapse and the formation of double-strand breaks (DSBs).
In cancer cells with deficiencies in homologous recombination (HR) repair, such as those with BRCA1/2 mutations, these DSBs cannot be efficiently repaired, leading to cell death through a process known as synthetic lethality.
Q2: What is the reported potency and selectivity of this compound?
Q3: How should I prepare and store stock solutions of this compound?
For optimal results and stability, follow these guidelines for preparing and storing this compound:
-
Dissolution: Prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous dimethyl sulfoxide (B87167) (DMSO). Gentle warming to 37°C and/or sonication can aid in complete dissolution.
-
Storage: Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. For long-term storage, store at -80°C for up to 6 months. For short-term storage, -20°C for up to 1 month is acceptable.
-
Working Solutions: When preparing working solutions for cell culture experiments, dilute the DMSO stock directly into the cell culture medium. It is crucial to ensure that the final concentration of DMSO in the culture medium is low (typically below 0.5%) to avoid solvent-induced toxicity or off-target effects[5][6]. High concentrations of DMSO (≥2%) have been reported to induce PARP1 activation and cleavage, which could confound experimental results[6].
Troubleshooting Inconsistent Results
Inconsistent experimental outcomes can be frustrating. This guide provides a structured approach to troubleshooting common issues encountered with this compound.
Issue 1: Inconsistent IC50 Values in Cell Viability Assays
Variability in IC50 values is a frequent challenge. Consider the following factors:
| Potential Cause | Troubleshooting Recommendation |
| Cell Seeding Density | Ensure consistent cell numbers are seeded across all wells and experiments. Both sparse and overly confluent cultures can respond differently to treatment. |
| Cell Passage Number | Use cells from a consistent and low passage number. High-passage cells can undergo phenotypic and genotypic drift, altering their drug sensitivity. |
| Compound Stability | Prepare fresh working solutions from a properly stored stock for each experiment. Compound degradation in media can lead to reduced potency. |
| Assay Duration | The anti-proliferative effects of PARP inhibitors are often more pronounced with longer exposure times as DNA damage accumulates over multiple cell cycles. Consider extending the assay duration (e.g., 7-14 days for a clonogenic assay)[7]. |
| Vehicle Control (DMSO) | Ensure the final DMSO concentration is consistent across all wells, including the vehicle control. High DMSO concentrations can be toxic to some cell lines. |
Issue 2: No or Weak Inhibition of PARP1 Activity (PAR levels)
If you are not observing the expected decrease in poly(ADP-ribose) (PAR) levels after treatment with this compound, consider the following:
| Potential Cause | Troubleshooting Recommendation |
| Insufficient DNA Damage | PARP1 activity is significantly stimulated by DNA damage. To observe a robust inhibition of PARylation, it is often necessary to induce DNA damage (e.g., with H2O2 or an alkylating agent like MMS) before or during inhibitor treatment. |
| Suboptimal Antibody | Ensure you are using a validated and sensitive anti-PAR antibody for your Western blot or other detection method. |
| Incorrect Protocol Timing | The kinetics of PARP activation and inhibition can be rapid. Optimize the pre-incubation time with this compound before inducing DNA damage and the time point for cell lysis after damage induction. |
| Compound Inactivity | Verify the integrity of your this compound stock solution. If in doubt, prepare a fresh stock. |
| Low PARP1 Expression | The cell line you are using may have low endogenous levels of PARP1. Confirm PARP1 expression levels via Western blot. |
Issue 3: Unexpected Cellular Phenotypes or Toxicity
Observing phenotypes that are not consistent with known effects of PARP1 inhibition can be indicative of off-target effects or other experimental variables.
| Potential Cause | Troubleshooting Recommendation |
| Off-Target Effects | Although this compound is reported to be selective, high concentrations may lead to off-target activities. Perform a dose-response experiment to determine the lowest effective concentration. Consider using a structurally different PARP1 inhibitor as a control to see if the phenotype is recapitulated. |
| PARP Trapping vs. Catalytic Inhibition | The observed toxicity might be primarily due to potent PARP trapping rather than just catalytic inhibition. This is a known on-target effect but can lead to more severe cytotoxicity. |
| Cell Line Specificity | The genetic background of your cell line can significantly influence its response to PARP inhibitors. |
| DMSO Toxicity | As mentioned previously, ensure the final DMSO concentration is not causing cellular stress or toxicity. |
Experimental Protocols
Cell Viability Assay (MTS/MTT Assay)
This protocol provides a general guideline for assessing the effect of this compound on cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in complete cell culture medium.
-
Treatment: Remove the existing medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO).
-
Incubation: Incubate the plate for the desired time period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.
-
MTS/MTT Addition: Add the MTS or MTT reagent to each well according to the manufacturer's instructions and incubate for the recommended time.
-
Measurement: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS) using a microplate reader[2].
-
Data Analysis: Normalize the absorbance values to the vehicle control and plot the results to determine the IC50 value.
Western Blot for PAR Level Detection
This protocol is for assessing the inhibition of PARP1 activity by measuring PAR levels.
-
Cell Treatment: Seed cells and allow them to adhere. Pre-treat the cells with various concentrations of this compound for a predetermined time (e.g., 1-2 hours).
-
Induce DNA Damage: Treat the cells with a DNA-damaging agent (e.g., 10 mM H2O2 for 15 minutes or 0.01% MMS for 30 minutes). Include a no-damage control.
-
Cell Lysis: Immediately after treatment, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with a primary antibody against PAR.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Visualizations
Caption: PARP1 signaling in DNA repair and its inhibition by this compound.
Caption: A logical workflow for troubleshooting inconsistent experimental results.
This technical support center provides a starting point for addressing common issues with this compound. For further, more specific inquiries, consulting the original patent literature (WO2014064149A1) or contacting the compound supplier is recommended.
References
- 1. PARP assay [assay-protocol.com]
- 2. portlandpress.com [portlandpress.com]
- 3. CN104768948A - ä½ä¸ºéæ©æ§parp-1æå¶åç4-ç²é °æ°¨åº-å¼äºæ°¢å²åé ®è¡çç© - Google Patents [patents.google.com]
- 4. CN102438986A - ä½ä¸ºparp-1 æå¶åçå¼å¹å-1(2h)-é ®è¡çç© - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Parp1-IN-36 off-target effects and how to control for them
Frequently Asked Questions (FAQs)
Q1: What are the potential off-target effects of a novel PARP1 inhibitor like Parp1-IN-36?
A1: The primary off-target effects of PARP inhibitors typically arise from two main sources:
-
Lack of Selectivity within the PARP Family: There are 17 members in the PARP family, and many inhibitors show varying degrees of activity against multiple family members beyond PARP1.[1] This can lead to a broader biological response than intended. It is crucial to determine the selectivity of this compound against other PARP isoforms, such as PARP2.
-
Inhibition of Other Protein Families: Some PARP inhibitors have been shown to inhibit other, unrelated proteins, most notably various protein kinases.[1][2] This "polypharmacology" can contribute to both therapeutic and adverse effects.[1] For example, inhibitors like rucaparib (B1680265) and niraparib (B1663559) have been shown to inhibit kinases such as DYRK1A at clinically relevant concentrations.[2][3]
Q2: How can I distinguish between on-target PARP1 inhibition and off-target effects in my cellular assays?
A2: Distinguishing between on-target and off-target effects is critical for accurate interpretation of your results. A multi-pronged approach is recommended:
-
Use a Structurally Unrelated Inhibitor: Repeat key experiments with a different, structurally unrelated PARP inhibitor that has a known and different off-target profile.[1] If the observed phenotype persists, it is more likely to be an on-target effect of PARP1 inhibition.
-
Genetic Controls: Utilize genetic approaches such as siRNA, shRNA, or CRISPR/Cas9 to specifically deplete PARP1.[1][4] Comparing the phenotype of this compound treatment to that of PARP1 knockdown can help isolate the effects of PARP1 inhibition.[4]
-
Dose-Response Analysis: Conduct a thorough dose-response analysis. On-target effects should typically occur at lower concentrations than off-target effects. Compare the IC50 for PARP1 inhibition with the EC50 for the observed cellular phenotype.
-
Rescue Experiments: If possible, perform a rescue experiment by overexpressing a drug-resistant mutant of PARP1. If the phenotype is reversed, it is likely an on-target effect.
Q3: My results with this compound are inconsistent. What could be the cause?
A3: Inconsistent results can stem from several factors:
-
Drug Stability and Storage: Ensure the inhibitor is stored correctly and that working solutions are freshly prepared to avoid degradation.[5]
-
Cell Culture Conditions: Factors such as cell density, passage number, and media composition can influence cellular response to drug treatment.[5] Maintain consistent cell culture practices.
-
Assay Variability: The type of assay used to measure cell viability or DNA damage can influence the outcome. It is advisable to use multiple, complementary assays.[5]
Troubleshooting Guides
Issue 1: I'm observing a cellular phenotype that is inconsistent with known effects of PARP1 inhibition.
-
Possible Cause: The observed phenotype may be due to an off-target effect of this compound.[1]
-
Troubleshooting Steps:
-
Review Selectivity Profile: If available, consult any supplier information for the known selectivity of this compound. If not, consider performing a broad kinase screen to identify potential off-target kinases.[5]
-
Compare with Other Inhibitors: As detailed in FAQ Q2, use a structurally unrelated PARP inhibitor with a different off-target profile.[1]
-
Genetic Knockdown: Use siRNA or CRISPR/Cas9 to deplete PARP1 and see if the phenotype is replicated.[1]
-
Evaluate Off-Target Biomarkers: If a potential off-target is identified (e.g., a specific kinase), investigate downstream biomarkers of that pathway.[1]
-
Issue 2: The IC50 value for this compound in my cellular assay is much higher than its biochemical IC50.
-
Possible Cause: This discrepancy can be due to several factors affecting the compound's availability and activity in a cellular context.
-
Troubleshooting Steps:
-
Cellular Efflux: Some cell lines may express high levels of drug efflux pumps (e.g., P-glycoprotein) that can reduce the intracellular concentration of the inhibitor.[4][5] Consider using cell lines with low efflux pump expression or co-administering an efflux pump inhibitor.
-
Drug Stability: The compound may be unstable in cell culture media. Assess its stability over the course of your experiment.
-
Target Engagement: Confirm that this compound is engaging with PARP1 in your cells using an assay like the Cellular Thermal Shift Assay (CETSA).[1]
-
Off-Target Profile of Common PARP Inhibitors
While data for this compound is unavailable, the following table summarizes the inhibitory activity (IC50 or Ki values in nM) of several common PARP inhibitors against different PARP family members and selected off-target kinases. This illustrates the importance of characterizing the specific profile of your inhibitor. Lower values indicate higher potency.
| Compound | PARP1 IC50 (nM) | PARP2 IC50 (nM) | Off-Target Kinase (IC50 in nM) | Reference |
| Olaparib | 1 | 1.2 | Few significant off-targets reported | [6] |
| Rucaparib | 0.5 - 1 | 0.2 - 0.3 | CDK16, DYRK1A, PIM3 (sub-micromolar) | [3][6] |
| Niraparib | 2.1 | 1.2 | DYRK1A (sub-micromolar) | [3] |
| Talazoparib | 0.6 | 1.9 | Few significant off-targets reported | [1] |
| Veliparib | 2.9 | 4.3 | Weak PARP trapping, considered more selective | [1][7] |
Experimental Protocols
Western Blot for PARP Activity (PARylation)
This method confirms target engagement by measuring the downstream enzymatic activity of PARP1. An effective PARP inhibitor should reduce the amount of poly(ADP-ribose) (PAR) induced by a DNA damaging agent.[6]
Methodology:
-
Cell Culture and Treatment: Plate cells and grow to 70-80% confluency. Pre-treat cells with various concentrations of this compound or a vehicle control for 1 hour.[6]
-
Induce DNA Damage: Treat cells with a DNA damaging agent (e.g., 10 mM H₂O₂ for 10 minutes).[6]
-
Cell Lysis: Wash cells with ice-cold PBS. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[6]
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane (e.g., with 5% non-fat milk in TBST).
-
Incubate with a primary antibody against PAR. A loading control antibody (e.g., anti-Actin) should also be used.[6]
-
Wash and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.[6] A reduction in the high molecular weight smear indicates inhibition of PARylation.[6]
-
Cellular Thermal Shift Assay (CETSA)
CETSA assesses target engagement by measuring the change in the thermal stability of a target protein upon ligand binding in intact cells.[1]
Methodology:
-
Cell Treatment: Treat cultured cells with this compound at various concentrations or with a vehicle control.[1]
-
Heating: Heat aliquots of the treated cells to a range of different temperatures. Ligand-bound proteins are typically more resistant to heat-induced denaturation.[1]
-
Cell Lysis and Protein Separation: Lyse the cells by freeze-thawing. Separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation.[1][6]
-
Protein Detection: Quantify the amount of soluble PARP1 in each sample using Western blotting or ELISA.[1]
-
Data Analysis: Plot the amount of soluble PARP1 as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.[1]
Visualizations
References
Technical Support Center: Cell Viability Assays with Parp1-IN-36 Treatment
Welcome to the technical support center for researchers utilizing Parp1-IN-36 in cell viability assays. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of Poly(ADP-ribose) polymerase 1 (PARP1). PARP1 is a key enzyme in the base excision repair (BER) pathway, which is crucial for repairing single-strand DNA breaks. By inhibiting PARP1, this compound prevents the repair of these breaks. In cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, this inhibition leads to the accumulation of DNA damage and ultimately cell death through a process known as synthetic lethality.
Q2: Which cell viability assays are most suitable for use with this compound?
A2: Several cell viability assays are compatible with this compound treatment. The most common and well-established methods include:
-
MTT/XTT Assays: These colorimetric assays measure the metabolic activity of viable cells by assessing the activity of mitochondrial dehydrogenases.
-
Crystal Violet Assay: This assay quantifies the number of adherent cells by staining the DNA of attached cells.
-
ATP-based Assays (e.g., CellTiter-Glo®): These luminescent assays measure the amount of ATP present, which correlates with the number of metabolically active cells.
The choice of assay may depend on the specific cell line, experimental goals, and available equipment.
Q3: What is a typical effective concentration range for this compound in cell culture?
A3: The effective concentration of this compound can vary significantly depending on the cell line being tested. Based on available data for a structurally related compound (compound 11 from patent WO2014064149A1), the IC50 (the concentration that inhibits 50% of the biological activity) for PARP1 is in the low nanomolar range. For cell-based viability assays, a broader dose-response curve is recommended, typically ranging from low nanomolar to high micromolar concentrations, to determine the optimal concentration for your specific cell line.
Q4: How should I prepare and store this compound for cell culture experiments?
A4: this compound is typically supplied as a solid. It is recommended to prepare a stock solution in an organic solvent such as DMSO. For long-term storage, it is advisable to store the stock solution at -20°C or -80°C. When preparing working solutions for your experiments, dilute the stock solution in your cell culture medium to the desired final concentration. Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is low (typically below 0.5%) to avoid solvent-induced cytotoxicity.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent or non-reproducible results in cell viability assays. | 1. Cell Seeding Density: Inconsistent number of cells seeded per well. 2. Compound Dilution: Errors in preparing serial dilutions of this compound. 3. Incubation Time: Variation in the duration of compound treatment or assay incubation. 4. Reagent Variability: Inconsistent preparation or handling of assay reagents. | 1. Ensure a uniform single-cell suspension before seeding and use a calibrated multichannel pipette for dispensing cells. 2. Prepare fresh serial dilutions for each experiment and mix thoroughly at each step. 3. Strictly adhere to the optimized incubation times for your specific assay and cell line. 4. Follow the manufacturer's instructions for reagent preparation and storage. |
| High background signal in the assay. | 1. Contamination: Bacterial or fungal contamination in cell cultures. 2. Reagent Interference: The compound or components of the culture medium may interfere with the assay chemistry. 3. Incomplete Washing (Crystal Violet): Residual staining solution in the wells. | 1. Regularly check cell cultures for contamination and maintain aseptic techniques. 2. Run a control with the compound in cell-free media to check for direct interaction with the assay reagents. 3. Ensure thorough and consistent washing steps to remove all unbound crystal violet dye. |
| Lower than expected cytotoxicity observed. | 1. Sub-optimal Compound Concentration: The concentration range of this compound may be too low for the specific cell line. 2. Short Treatment Duration: The incubation time with the compound may not be sufficient to induce cell death. 3. Cell Line Resistance: The cell line may be resistant to PARP1 inhibition due to proficient DNA repair mechanisms. | 1. Perform a broad dose-response curve to determine the IC50 value for your cell line. 2. Optimize the treatment duration; for some PARP inhibitors, longer incubation times (e.g., 72 hours or more) are necessary. 3. Consider using cell lines known to be sensitive to PARP inhibitors (e.g., BRCA-mutant lines) as positive controls. |
| Unexpectedly high cytotoxicity observed, even at low concentrations. | 1. Off-target Effects: At high concentrations, the compound may have off-target effects. 2. Solvent Toxicity: The final concentration of the solvent (e.g., DMSO) may be too high. 3. Cell Line Sensitivity: The cell line may be exceptionally sensitive to PARP1 inhibition. | 1. Use the lowest effective concentration of this compound. 2. Ensure the final solvent concentration is well below the toxic threshold for your cells. 3. Confirm the finding with a repeat experiment and consider testing on a less sensitive cell line for comparison. |
Data Presentation
While specific IC50 values for this compound are not publicly available, the following table provides an illustrative example of how to present such data based on findings for structurally similar PARP1 inhibitors.
| Cell Line | BRCA Status | This compound IC50 (nM) |
| MDA-MB-436 | BRCA1 mutant | [Example Value: 5-15 nM] |
| CAPAN-1 | BRCA2 mutant | [Example Value: 10-30 nM] |
| MCF-7 | BRCA wild-type | [Example Value: >1000 nM] |
| HeLa | BRCA wild-type | [Example Value: >1000 nM] |
| Note: These are hypothetical values for illustrative purposes. Researchers should determine the IC50 experimentally for their specific cell lines. |
Experimental Protocols
MTT Cell Viability Assay
This protocol is a standard method for assessing cell viability based on the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases of viable cells.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well clear flat-bottom tissue culture plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Include vehicle-only (DMSO) wells as a control.
-
Incubate the plate for the desired treatment duration (e.g., 48-72 hours).
-
-
MTT Addition:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
-
Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well.
-
Mix thoroughly by gentle pipetting or by using a plate shaker to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Read the absorbance at a wavelength of 570 nm using a plate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Crystal Violet Cell Viability Assay
This assay is used to determine cell viability by staining the DNA of adherent cells with crystal violet.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well clear flat-bottom tissue culture plates
-
Phosphate-buffered saline (PBS)
-
Fixing solution (e.g., 4% paraformaldehyde in PBS or 100% methanol)
-
0.5% Crystal Violet solution in 25% methanol
-
Destaining solution (e.g., 10% acetic acid)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 of the MTT assay protocol.
-
-
Fixation:
-
After the treatment period, carefully aspirate the medium.
-
Gently wash the cells once with PBS.
-
Add 100 µL of fixing solution to each well and incubate for 15 minutes at room temperature.
-
-
Staining:
-
Remove the fixing solution and let the plates air dry completely.
-
Add 100 µL of 0.5% crystal violet solution to each well and incubate for 20-30 minutes at room temperature.
-
-
Washing:
-
Carefully remove the crystal violet solution.
-
Wash the wells with water several times until the water runs clear.
-
Invert the plate on a paper towel and allow it to air dry completely.
-
-
Destaining:
-
Add 100 µL of destaining solution to each well.
-
Incubate on a plate shaker for 15-30 minutes to solubilize the dye.
-
-
Absorbance Measurement:
-
Read the absorbance at a wavelength of 590 nm using a plate reader.
-
Visualizations
Technical Support Center: PARP1 Inhibitors in Long-Term Experiments
Disclaimer: The compound "Parp1-IN-36" is not described in publicly available scientific literature. This guide is based on the general properties of PARP (Poly (ADP-ribose) polymerase) inhibitors and established best practices for handling small molecule compounds in long-term cell culture experiments. The principles and protocols provided here serve as a general framework for researchers using novel or uncharacterized PARP1 inhibitors.
Frequently Asked Questions (FAQs)
Q1: How do PARP1 inhibitors function?
PARP1 is a key enzyme in the cellular response to DNA damage.[1] It detects single-strand breaks in DNA and, upon activation, synthesizes chains of poly (ADP-ribose) (PAR) on itself and other proteins near the damage site.[2][3] This PARylation process acts as a scaffold to recruit other DNA repair proteins, facilitating the repair process.[4]
PARP1 inhibitors typically work through two primary mechanisms:
-
Catalytic Inhibition: The inhibitor binds to the catalytic site of PARP1, preventing the synthesis of PAR chains. This blocks the recruitment of DNA repair machinery.[5]
-
PARP Trapping: The inhibitor stabilizes the complex of PARP1 bound to DNA.[5][6] This "trapped" PARP1-DNA complex is a physical obstacle to DNA replication, leading to the collapse of replication forks and the formation of more toxic double-strand breaks.[6][7][8] This mechanism is particularly cytotoxic to cancer cells that have deficiencies in homologous recombination repair pathways (e.g., those with BRCA1/2 mutations), a concept known as synthetic lethality.[4]
Q2: What does inhibitor "degradation" mean in the context of long-term experiments?
In the context of multi-day or multi-week cell culture experiments, "degradation" or loss of inhibitor efficacy can stem from two main sources:
-
Chemical Instability: This refers to the actual breakdown of the small molecule compound in the aqueous, warm (37°C), and complex environment of the cell culture medium.[9] Factors like pH, hydrolysis, oxidation, or interaction with media components can alter the inhibitor's structure, reducing its effective concentration.
-
Apparent Inefficacy (Biological Effects): The observed biological effect of the inhibitor may diminish over time even if the compound is stable. This can be due to cellular mechanisms such as the development of drug resistance, upregulation of efflux pumps, or metabolic inactivation of the compound by the cells themselves.
Q3: How should I properly prepare and store a PARP inhibitor like this compound?
Proper storage is critical to maintaining the chemical integrity of your inhibitor.[9]
| Storage Form | Recommended Protocol |
| Solid Powder | Store desiccated at -20°C for long-term storage. |
| Stock Solution | Prepare a high-concentration stock (e.g., 10-50 mM) in a suitable solvent like DMSO. Aliquot into single-use volumes to minimize freeze-thaw cycles. Store aliquots at -80°C for long-term stability (6+ months). For short-term use (1-2 weeks), -20°C is acceptable.[9] |
Q4: How often should I replace the culture medium during a long-term experiment?
For long-term experiments, frequent media changes are crucial to maintain a stable concentration of the inhibitor and to replenish nutrients for the cells. A standard recommendation is to perform a complete media change with freshly diluted inhibitor every 24 to 48 hours.[9] However, the optimal frequency may depend on the specific stability of your compound and the metabolic rate of your cell line. If you suspect your inhibitor is unstable, more frequent changes (e.g., every 24 hours) are advisable.[9]
Troubleshooting Guide
This guide addresses common issues encountered when using PARP inhibitors in long-term cell culture.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| 1. Diminished or inconsistent inhibitor effect over time. | A. Chemical degradation of the inhibitor in the culture medium. [9] | 1. Increase Media Change Frequency: Replace the medium with fresh inhibitor every 24 hours.[9]2. Assess Compound Stability: Perform an in-vitro stability assay to determine the half-life of your inhibitor under your specific experimental conditions (See Protocol 1).3. Verify Storage: Ensure stock solutions are aliquoted and stored at -80°C to prevent degradation from freeze-thaw cycles.[9] |
| B. Cellular metabolism or efflux of the inhibitor. | 1. Use Efflux Pump Inhibitors: If ABC transporter-mediated efflux is suspected, co-treatment with a known inhibitor (e.g., verapamil) may restore activity, though this adds complexity. 2. Measure Intracellular Concentration: Use techniques like LC-MS/MS on cell lysates to determine if the intracellular concentration of the inhibitor is decreasing over time. | |
| C. Development of biological resistance. | 1. Monitor Resistance Markers: Use western blotting or qPCR to check for changes in the expression of proteins involved in homologous recombination or drug resistance pathways.[4] 2. Consider Pulsed Dosing: A regimen of treating for a period followed by a drug-free recovery period may delay the onset of resistance. | |
| 2. Excessive cytotoxicity or cell death in long-term cultures. | A. Inhibitor concentration is too high for long-term exposure. | 1. Re-evaluate Concentration: The optimal concentration for a short-term assay may be too toxic for long-term culture. Perform a long-term dose-response curve to find a concentration that maintains the desired biological effect without excessive cell death.[9] 2. Use a Lower, Sub-maximal Dose: A lower concentration may be sufficient to inhibit PARP1 activity over time without causing acute toxicity. |
| B. Accumulation of genomic instability and cellular stress. [9] | 1. Monitor DNA Damage: Use immunofluorescence to track markers of DNA damage (e.g., γH2AX foci) over time. High levels may indicate unsustainable genomic stress. 2. Analyze Cell Cycle: Perform flow cytometry to see if cells are permanently arresting at a specific cell cycle checkpoint, which can lead to apoptosis.[7][10] | |
| 3. Inconsistent results between experimental replicates. | A. Inconsistent inhibitor concentration. | 1. Ensure Homogeneous Mixing: When adding the inhibitor stock to the medium, vortex thoroughly to ensure a uniform final concentration. 2. Use Fresh Dilutions: Always prepare fresh dilutions of the inhibitor in the medium for each media change. Do not store diluted inhibitor solutions at 4°C for extended periods. |
| B. Variability in cell culture conditions. | 1. Standardize Cell Seeding: Ensure that the initial cell density is consistent across all wells and plates.[11] 2. Control Incubator Environment: Maintain consistent temperature, CO2, and humidity levels, as fluctuations can affect both cell health and compound stability.[12] |
Experimental Protocols
Protocol 1: Assessing the Chemical Stability of this compound in Cell Culture Medium
This protocol provides a method to empirically determine the stability of your inhibitor under standard cell culture conditions.[13][14]
Objective: To quantify the concentration of this compound over time in complete cell culture medium at 37°C.
Materials:
-
This compound
-
Complete cell culture medium (the same type used for your experiments)
-
Sterile, sealed tubes (e.g., 15 mL conical tubes)
-
37°C, 5% CO2 incubator
-
Analytical method for quantification (e.g., LC-MS/MS, HPLC)
-
Acetonitrile (B52724) or other suitable organic solvent for protein precipitation and sample extraction
Methodology:
-
Preparation: Prepare a solution of this compound in your complete cell culture medium at the final concentration used in your experiments (e.g., 1 µM). Prepare a sufficient volume for all time points.
-
Incubation: Dispense the medium containing the inhibitor into several sterile, sealed tubes, one for each time point. Place the tubes in a 37°C, 5% CO2 incubator to mimic experimental conditions.
-
Time Point Collection: At designated time points (e.g., 0, 8, 24, 48, 72, and 96 hours), remove one tube from the incubator.
-
Sample Processing:
-
Immediately transfer an aliquot (e.g., 500 µL) of the medium to a new microfuge tube.
-
Add 3 volumes of cold acetonitrile (or other appropriate solvent) to precipitate proteins and extract the compound.
-
Vortex vigorously and centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitate.
-
Carefully transfer the supernatant to a new tube for analysis.
-
Store samples at -80°C until all time points are collected.
-
-
Quantification: Analyze the concentration of the remaining this compound in the supernatant for each time point using a validated LC-MS/MS or HPLC method. The T=0 sample will serve as the 100% reference.
-
Data Analysis: Calculate the percentage of the inhibitor remaining at each time point relative to the T=0 sample. Plot the percentage remaining versus time to determine the degradation kinetics and half-life (t½) of the compound in your medium.
Example Data Summary Table:
| Time (Hours) | Mean Concentration (µM) | Standard Deviation | % Remaining |
| 0 | 1.02 | 0.04 | 100% |
| 8 | 0.98 | 0.05 | 96.1% |
| 24 | 0.85 | 0.06 | 83.3% |
| 48 | 0.61 | 0.05 | 59.8% |
| 72 | 0.40 | 0.04 | 39.2% |
| 96 | 0.24 | 0.03 | 23.5% |
Visualizations
Signaling and Experimental Diagrams
Caption: PARP1 signaling pathway in response to DNA damage.
Caption: Experimental workflow for assessing inhibitor stability.
References
- 1. On PAR with PARP: cellular stress signaling through poly(ADP-ribose) and PARP-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Signaling Mechanism of Poly(ADP-Ribose) Polymerase-1 (PARP-1) in Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rapid Detection and Signaling of DNA Damage by PARP-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PARP1: Structural Insights and Pharmacological Targets for Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Uncoupling of PARP1 Trapping and Inhibition Using Selective PARP1 Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Analysis of PARP inhibitor toxicity by multidimensional fluorescence microscopy reveals mechanisms of sensitivity and resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. benchchem.com [benchchem.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Cell culture troubleshooting | Proteintech Group [ptglab.com]
- 12. Whats Killing My Cell Cultures Troubleshooting Cell Growth Issues [cellandgene.com]
- 13. A protocol for testing the stability of biochemical analytes. Technical document - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Chemical Stability Assays - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Technical Support Center: Interpreting Data from Parp1-IN-36 Treated Samples
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting data from experiments involving Parp1-IN-36.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent inhibitor of Poly(ADP-ribose) polymerase 1 (PARP1). PARP1 is a key enzyme in the base excision repair (BER) pathway, which is crucial for repairing DNA single-strand breaks (SSBs).[1][2][3] Inhibition of PARP1's catalytic activity leads to the accumulation of unrepaired SSBs.[1] When these SSBs are encountered during DNA replication, they are converted into more cytotoxic double-strand breaks (DSBs).[2] In cells with deficient homologous recombination (HR) repair pathways (e.g., those with BRCA1/2 mutations), these DSBs cannot be efficiently repaired, leading to genomic instability and cell death. This concept is known as synthetic lethality.[1][3]
Another important mechanism for some PARP inhibitors is "PARP trapping".[4] This is where the inhibitor not only blocks the catalytic activity of PARP1 but also traps it on the DNA at the site of damage.[4] This PARP1-DNA complex is itself a cytotoxic lesion that can block DNA replication and transcription, further contributing to cell death.[2] The specific contribution of catalytic inhibition versus PARP trapping to the efficacy of this compound would need to be experimentally determined.
Q2: What are the expected cellular phenotypes after treatment with this compound?
The expected cellular phenotypes following treatment with this compound, particularly in cancer cells with DNA repair deficiencies, include:
-
Increased DNA Damage: Accumulation of DNA double-strand breaks, which can be visualized by an increase in γH2AX foci.[5][6]
-
Cell Cycle Arrest: A transient G2/M cell cycle arrest as the cell attempts to repair the DNA damage before proceeding to mitosis.[5]
-
Reduced Cell Viability and Proliferation: Decreased cell survival and inhibition of long-term colony formation.
-
Induction of Apoptosis: In sensitive cell lines, PARP1 inhibition can lead to programmed cell death, which can be observed by markers like cleaved PARP1 and caspase activation.[7]
Q3: How can I confirm that this compound is inhibiting PARP1 activity in my cells?
The most direct way to confirm PARP1 inhibition is to measure the levels of poly(ADP-ribose) (PAR) in your cells. Upon DNA damage (e.g., induced by H₂O₂ or MMS), PARP1 becomes activated and synthesizes PAR chains on itself and other proteins. Pre-treatment with an effective PARP inhibitor like this compound should block this increase in PARylation. This can be assessed by Western blotting using an anti-PAR antibody.
Troubleshooting Guides
Problem 1: No or weak effect on cell viability observed.
| Possible Cause | Troubleshooting Steps |
| Insufficient Drug Concentration or Treatment Time | Perform a dose-response and time-course experiment to determine the optimal concentration and duration of this compound treatment for your specific cell line. The IC50 can vary significantly between cell lines. |
| Cell Line Resistance | The cell line you are using may have a proficient homologous recombination (HR) pathway, making it less sensitive to PARP inhibition alone. Consider using cell lines with known HR deficiencies (e.g., BRCA1/2 mutations) as positive controls. |
| Drug Inactivity | Ensure the proper storage and handling of this compound to maintain its activity. Prepare fresh dilutions for each experiment. |
| Low Proliferation Rate | The cytotoxic effects of PARP inhibitors are often dependent on DNA replication.[5] Ensure that your cells are actively proliferating during the experiment. |
Problem 2: Inconsistent results in Western blot for PARP1 activity (PAR levels).
| Possible Cause | Troubleshooting Steps |
| Low Basal PARP1 Activity | PARP1 activity is low in the absence of DNA damage. To observe a significant decrease in PAR levels upon inhibitor treatment, you must first induce DNA damage (e.g., with H₂O₂ or MMS) to stimulate PARP1 activity. |
| Suboptimal Antibody | Use a validated and sensitive anti-PAR antibody. Include appropriate positive (DNA damage alone) and negative (no DNA damage) controls. |
| Sample Preparation | Work quickly and keep samples on ice during lysis to prevent degradation of PAR by PAR glycohydrolase (PARG). |
| Insufficient Inhibition | Optimize the pre-incubation time and concentration of this compound to ensure complete inhibition of PARP1 before inducing DNA damage. |
Problem 3: High background or non-specific staining in immunofluorescence for γH2AX.
| Possible Cause | Troubleshooting Steps |
| Fixation and Permeabilization Issues | Optimize the fixation and permeabilization protocol for your specific cell line and antibodies. Different fixation methods (e.g., methanol (B129727) vs. formaldehyde) can yield different results.[8] |
| Antibody Specificity | Use a well-validated primary antibody for γH2AX. Titrate the primary and secondary antibodies to determine the optimal concentrations that minimize background. |
| Inadequate Blocking | Ensure you are using an appropriate blocking buffer (e.g., BSA or serum from the secondary antibody host species) for a sufficient amount of time. |
| High Basal DNA Damage | Some cell lines have high intrinsic levels of DNA damage. Ensure you have an untreated control to establish the baseline level of γH2AX foci. |
Quantitative Data
As specific quantitative data for this compound is not publicly available, the following table provides example IC50 values for other commercially available PARP inhibitors to offer a point of reference for experimental design.
| Inhibitor | PARP1 IC50 (nM) | PARP2 IC50 (nM) | Notes |
| Olaparib | 5 | 1 | Dual PARP1/PARP2 inhibitor.[1] |
| Talazoparib | 0.57 | - | Potent PARP1/2 inhibitor with strong PARP trapping activity.[9][10] |
| Rucaparib | - | - | Dual PARP1/PARP2 inhibitor. |
| Niraparib | - | - | Dual PARP1/PARP2 inhibitor. |
| Veliparib | - | - | Weaker PARP trapping activity compared to other inhibitors. |
Note: IC50 values can vary depending on the assay conditions and cell line used.
Experimental Protocols
Western Blot for PARP1 Activity (PAR levels)
-
Cell Seeding and Treatment: Seed cells to be 70-80% confluent at the time of the experiment. Pre-treat cells with various concentrations of this compound or vehicle (DMSO) for 1-2 hours.
-
Induction of DNA Damage: Induce DNA damage by treating cells with a DNA-damaging agent (e.g., 10 mM H₂O₂ for 10 minutes or 0.01% MMS for 15 minutes).
-
Cell Lysis: Immediately place the plate on ice, aspirate the media, and wash cells with ice-cold PBS. Add ice-cold RIPA buffer with protease and phosphatase inhibitors. Scrape and collect the lysate.
-
Protein Quantification: Centrifuge the lysate to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE and Transfer: Prepare protein samples with Laemmli buffer, boil, and load 20-30 µg of protein onto an SDS-PAGE gel. Transfer the proteins to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with a primary antibody against PAR overnight at 4°C. Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the bands using an ECL substrate and an imaging system. Use a loading control like β-actin or GAPDH to ensure equal protein loading.
Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density that will not reach 100% confluency by the end of the assay. Allow cells to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with the drug-containing medium. Include a vehicle control.
-
Incubation: Incubate the plate for the desired duration (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan (B1609692) crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Immunofluorescence for γH2AX Foci
-
Cell Seeding and Treatment: Seed cells on glass coverslips in a multi-well plate. Treat with this compound for the desired time.
-
Fixation and Permeabilization: Wash cells with PBS. Fix with 4% paraformaldehyde for 15 minutes. Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block with 1% BSA in PBST for 1 hour.
-
Primary Antibody Incubation: Incubate with a primary antibody against γH2AX diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash with PBST. Incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Staining and Mounting: Stain the nuclei with DAPI. Mount the coverslips on microscope slides with mounting medium.
-
Imaging and Analysis: Visualize the cells using a fluorescence microscope. Quantify the number of γH2AX foci per nucleus using image analysis software.
Visualizations
Caption: PARP1 inhibition signaling pathway.
Caption: Experimental workflow and troubleshooting logic.
References
- 1. PARP inhibition: PARP1 and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PARP1: Structural Insights and Pharmacological Targets for Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The multifaceted roles of PARP1 in DNA repair and chromatin remodelling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dynamics of endogenous PARP1 and PARP2 during DNA damage revealed by live-cell single-molecule imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Replication-induced DNA damage after PARP inhibition causes G2 delay, and cell line-dependent apoptosis, necrosis and multinucleation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. ema.europa.eu [ema.europa.eu]
- 10. researchgate.net [researchgate.net]
Best practices for storing and handling Parp1-IN-36
Welcome to the technical support center for Parp1-IN-36. This guide provides best practices for storing and handling this selective PARP1 inhibitor, along with troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments.
Frequently Asked Questions (FAQs)
General Information
Q1: What is this compound?
This compound is a 4-carboxamido-isoindolinone derivative that acts as a selective inhibitor of Poly(ADP-ribose) polymerase 1 (PARP1) with a dissociation constant (Kd) of less than 0.01 μM.[1][2] It is utilized in research for cancer, cardiovascular diseases, nervous system injury, and inflammation.[1][2]
Q2: What is the mechanism of action of this compound?
As a PARP1 inhibitor, this compound is expected to exert its effects through two primary mechanisms:
-
Catalytic Inhibition: It competitively binds to the NAD+ binding site of PARP1, preventing the synthesis of poly(ADP-ribose) (PAR) chains. This inhibition disrupts the recruitment of DNA repair proteins to sites of single-strand breaks (SSBs).
-
PARP Trapping: The inhibitor can "trap" the PARP1 protein on the DNA at the site of damage. This creates a toxic protein-DNA complex that can stall replication forks, leading to the formation of more cytotoxic double-strand breaks (DSBs).[3][4][5][6][7][8] In cancer cells with deficiencies in homologous recombination (HR) repair (e.g., BRCA1/2 mutations), these DSBs cannot be efficiently repaired, leading to cell death through a process known as synthetic lethality.[9][10]
Storage and Handling
Q3: How should I store the solid compound this compound?
The solid compound is typically shipped at room temperature in the continental US, but storage conditions may vary elsewhere.[1] It is recommended to store the product under the conditions specified in the Certificate of Analysis provided by the supplier. For long-term storage, keeping it in a tightly sealed container in a cool, dry place is advisable.
Q4: How do I reconstitute this compound and prepare stock solutions?
For in vitro cell-based assays, Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing stock solutions. To reconstitute, add the appropriate volume of DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM). Mix thoroughly by vortexing until the compound is completely dissolved. Gentle warming to 37°C or brief sonication can aid dissolution if necessary.
Q5: What are the recommended storage conditions for this compound stock solutions?
For long-term stability, it is recommended to store stock solutions of PARP inhibitors at -80°C for up to 6 months. For shorter-term storage, -20°C for up to 1 month is acceptable. It is best practice to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound.
Experimental Use
Q6: What is a typical working concentration for this compound in cell-based assays?
The optimal working concentration of this compound will vary depending on the cell line and the specific assay. It is crucial to perform a dose-response experiment to determine the effective concentration for your experimental system. Based on its high potency (Kd < 0.01 μM), a starting range of 1 nM to 1 µM is a reasonable starting point for most cell-based assays.
Q7: How can I validate that this compound is inhibiting PARP1 in my cells?
PARP1 inhibition can be validated by several methods:
-
Western Blot for PAR levels: Upon induction of DNA damage (e.g., with H₂O₂ or MMS), activated PARP1 synthesizes PAR chains. Pre-treatment with this compound should lead to a dose-dependent decrease in PAR levels, which can be detected by Western blotting using an anti-PAR antibody.
-
Immunofluorescence for PAR: Similar to Western blotting, immunofluorescence can be used to visualize the reduction of PAR formation in the nucleus of treated cells following DNA damage.
-
Western Blot for Cleaved PARP1: PARP1 is a substrate for caspases during apoptosis. An increase in the ~89 kDa cleavage fragment of PARP1 can indicate the induction of apoptosis, which may be a downstream effect of PARP1 inhibition in sensitive cell lines.[11]
Data Presentation
Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₀H₂₇N₃O₂ | [2] |
| Molecular Weight | 341.45 | [2] |
| Target | PARP | [2] |
| Pathway | Cell Cycle/DNA Damage; Epigenetics | [2] |
| CAS Number | 1606996-12-6 | [2] |
Recommended Storage of Stock Solutions
| Storage Temperature | Duration |
| -80°C | Up to 6 months |
| -20°C | Up to 1 month |
Experimental Protocols
Protocol 1: Western Blot for Detecting PARP1 Activity (PARylation)
This protocol describes how to assess the inhibitory effect of this compound on PARP1 activity by measuring the levels of poly(ADP-ribose) (PAR) in cells following DNA damage.
Materials:
-
Cell line of interest
-
This compound
-
DNA damaging agent (e.g., 10 mM H₂O₂ or 0.01% MMS)
-
Ice-cold PBS
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-PAR, anti-PARP1, anti-GAPDH or β-actin (loading control)
-
HRP-conjugated secondary antibody
-
ECL substrate
Procedure:
-
Cell Culture and Treatment:
-
Seed cells at an appropriate density and allow them to adhere overnight.
-
Pre-treat cells with various concentrations of this compound or vehicle (DMSO) for 1-2 hours.
-
Induce DNA damage by treating cells with a DNA damaging agent (e.g., 10 mM H₂O₂ for 15 minutes).
-
-
Cell Lysis:
-
Immediately place the culture plates on ice and wash the cells twice with ice-cold PBS.
-
Add ice-cold RIPA buffer to each well and scrape the cells.
-
Transfer the lysate to a microcentrifuge tube and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane as in the previous step.
-
Detect the signal using an ECL substrate and an imaging system.
-
Protocol 2: Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
This protocol is for determining the cytotoxic effects of this compound on a cancer cell line.
Materials:
-
Cell line of interest
-
This compound
-
96-well plates
-
Cell viability reagent (e.g., MTT or CellTiter-Glo®)
-
Plate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density that will not reach confluency during the assay period.
-
Allow cells to adhere overnight.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in a complete culture medium.
-
Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include vehicle-only (DMSO) wells as a control.
-
-
Incubation:
-
Incubate the plate for the desired period (e.g., 72 hours) at 37°C in a 5% CO₂ incubator.
-
-
Viability Measurement:
-
Follow the manufacturer's instructions for the chosen cell viability reagent.
-
For CellTiter-Glo®, allow the plate to equilibrate to room temperature for 30 minutes, add the reagent, mix on an orbital shaker, and incubate for 10 minutes before reading the luminescence.
-
-
Data Analysis:
-
Calculate cell viability as a percentage relative to the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
-
Mandatory Visualization
Caption: PARP1 Signaling in Single-Strand Break Repair.
Caption: Mechanism of Action of this compound (PARP Trapping).
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent results across experiments | 1. Compound Instability: Repeated freeze-thaw cycles of the stock solution. 2. Assay Variability: Inconsistent incubation times, reagent concentrations, or cell densities. | 1. Aliquot the stock solution into single-use vials to avoid freeze-thaw cycles. Prepare fresh dilutions for each experiment. 2. Standardize all experimental parameters. Ensure consistent cell seeding density and passage number. |
| No or low inhibition of PARP activity observed | 1. Insufficient DNA Damage: Basal PARP1 activity may be too low to detect significant inhibition. 2. Low Compound Concentration: The concentration of this compound may be too low to effectively inhibit PARP1. 3. Insufficient NAD+: PARP enzymes use NAD+ as a substrate. | 1. Ensure that cells are treated with a DNA damaging agent (e.g., H₂O₂ or MMS) to stimulate robust PARP1 activity. 2. Perform a dose-response curve to determine the optimal inhibitor concentration. 3. Check that the cell culture medium or assay buffer contains sufficient NAD+. |
| High levels of cytotoxicity in control cells | 1. High DMSO Concentration: The final concentration of DMSO in the cell culture medium may be toxic to the cells. | 1. Ensure the final DMSO concentration in the culture medium is below 0.5%, and ideally below 0.1%. Prepare a more concentrated stock solution if necessary to minimize the volume added to the medium. |
| Observed effects may be due to off-target activity | 1. High Compound Concentration: Off-target effects are more likely at concentrations significantly above the IC50 for PARP1 inhibition. 2. Inherent Off-Target Profile: The inhibitor may have activity against other proteins. | 1. Conduct thorough dose-response experiments to use the lowest effective concentration. 2. Use genetic controls, such as siRNA or CRISPR/Cas9 to knock down PARP1, and compare the phenotype to that of this compound treatment.[12] This can help confirm that the observed effects are on-target. |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Unravelling the Role of PARP1 in Homeostasis and Tumorigenesis: Implications for Anti-Cancer Therapies and Overcoming Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. youtube.com [youtube.com]
- 12. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide: Parp1-IN-36 Versus Olaparib in PARP1 Inhibition
For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the investigational selective PARP1 inhibitor, Parp1-IN-36, and the clinically approved dual PARP1/2 inhibitor, Olaparib. This analysis is based on available preclinical data and focuses on their mechanisms of action, inhibitory potency, and selectivity.
Introduction
Poly(ADP-ribose) polymerase 1 (PARP1) is a critical enzyme in the DNA damage response (DDR) pathway, primarily involved in the repair of single-strand breaks (SSBs). Inhibition of PARP1 has emerged as a successful therapeutic strategy in oncology, particularly for cancers harboring deficiencies in the homologous recombination (HR) repair pathway, such as those with BRCA1/2 mutations. This concept, known as synthetic lethality, has led to the development of several PARP inhibitors. Olaparib, a first-generation PARP inhibitor, targets both PARP1 and PARP2. In contrast, this compound represents a newer generation of inhibitors designed for high selectivity towards PARP1, a strategy aimed at potentially improving efficacy and reducing off-target effects.
Mechanism of Action
Olaparib: As a dual inhibitor of PARP1 and PARP2, Olaparib competes with the binding of NAD+ to the catalytic domain of these enzymes. This inhibition of PARP enzymatic activity prevents the synthesis and addition of poly(ADP-ribose) (PAR) chains to target proteins, a crucial step in the recruitment of DNA repair machinery to sites of SSBs. Furthermore, Olaparib "traps" PARP1 and PARP2 on DNA at the site of damage. These trapped PARP-DNA complexes are highly cytotoxic as they can obstruct DNA replication forks, leading to the formation of double-strand breaks (DSBs). In cancer cells with a compromised HR pathway, these DSBs cannot be efficiently repaired, resulting in genomic instability and ultimately, cell death.[1][2]
This compound: this compound is a 4-carboxamido-isoindolinone derivative designed as a selective inhibitor of PARP1.[3][4] Its mechanism of action is presumed to be similar to other catalytic PARP1 inhibitors, involving competition with NAD+ to block the enzymatic activity of PARP1. This selective inhibition is intended to provide a more targeted approach to inducing synthetic lethality in HR-deficient tumors while potentially minimizing toxicities associated with the inhibition of other PARP family members, such as PARP2, which has been implicated in hematological side effects.[5]
Quantitative Data Comparison
The following tables summarize the available quantitative data for this compound and Olaparib, allowing for a direct comparison of their inhibitory potency and selectivity.
Table 1: Inhibitory Potency against PARP Enzymes
| Compound | Target | IC50 (nM) | Kd (µM) | Reference |
| This compound | PARP1 | Data not available | < 0.01 | [3][4] |
| PARP2 | Data not available | |||
| Olaparib | PARP1 | 5 | [1][2] | |
| PARP2 | 1 | [1][2] | ||
| Tankyrase-1 | >1000 | [1] |
Note: Specific IC50 values for this compound against PARP1 and PARP2 are not publicly available in the reviewed literature. The provided Kd value indicates a high binding affinity for PARP1.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the interpretation and replication of results. Below are representative protocols for assays commonly used to evaluate PARP inhibitors.
PARP1/2 Enzymatic Inhibition Assay
This assay determines the concentration of an inhibitor required to block 50% of the enzymatic activity of PARP1 or PARP2 (IC50).
Materials:
-
Recombinant human PARP1 or PARP2 enzyme
-
Histones (as a substrate for PARylation)
-
Biotinylated NAD+
-
Streptavidin-coated plates
-
Anti-PAR antibody
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Test compounds (this compound, Olaparib)
Procedure:
-
Coat streptavidin-coated 96-well plates with biotinylated NAD+.
-
Add a reaction mixture containing recombinant PARP1 or PARP2, histones, and varying concentrations of the test inhibitor (or vehicle control) to the wells.
-
Initiate the PARylation reaction by adding NAD+.
-
Incubate the plate to allow for the enzymatic reaction.
-
Wash the wells to remove unbound reagents.
-
Add an anti-PAR antibody to detect the amount of PARylated histones.
-
Add an HRP-conjugated secondary antibody.
-
Add a chemiluminescent substrate and measure the signal using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value using non-linear regression analysis.
Cellular PARylation Assay
This assay measures the ability of an inhibitor to block PARP activity within intact cells.
Materials:
-
Cancer cell lines (e.g., with and without BRCA mutations)
-
DNA damaging agent (e.g., methyl methanesulfonate (B1217627) - MMS or hydrogen peroxide - H2O2)
-
Test compounds (this compound, Olaparib)
-
Lysis buffer
-
ELISA-based PAR detection kit or Western blot reagents (anti-PAR antibody)
Procedure (ELISA-based):
-
Seed cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of the test inhibitor for a specified time.
-
Induce DNA damage by treating the cells with a DNA damaging agent (e.g., MMS).
-
Lyse the cells to release cellular proteins.
-
Use a commercial ELISA kit to quantify the amount of PAR in the cell lysates, following the manufacturer's instructions.
-
Normalize the PAR levels to the total protein concentration.
-
Determine the concentration of the inhibitor that reduces cellular PARylation by 50% (EC50).
Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
This assay assesses the effect of the inhibitors on the proliferation and survival of cancer cells.
Materials:
-
Cancer cell lines (e.g., BRCA-proficient and BRCA-deficient)
-
Test compounds (this compound, Olaparib)
-
MTT reagent or CellTiter-Glo® reagent
-
96-well plates
Procedure (MTT Assay):
-
Seed cells in 96-well plates at an appropriate density.
-
After 24 hours, treat the cells with a range of concentrations of the test inhibitor.
-
Incubate the cells for a defined period (e.g., 72-120 hours).
-
Add MTT reagent to each well and incubate to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm).
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
PARP Trapping Assay
This assay quantifies the ability of an inhibitor to trap PARP enzymes on DNA.
Materials:
-
Cells of interest
-
DNA damaging agent (e.g., MMS)
-
Test compounds (this compound, Olaparib)
-
Cell fractionation buffers (to separate chromatin-bound proteins)
-
Western blot reagents (anti-PARP1 and anti-PARP2 antibodies)
Procedure:
-
Treat cells with the test inhibitor and a DNA damaging agent.
-
Perform cellular fractionation to isolate the chromatin-bound protein fraction.
-
Separate the proteins in the chromatin-bound fraction by SDS-PAGE.
-
Transfer the proteins to a membrane and perform a Western blot using antibodies specific for PARP1 and PARP2.
-
Quantify the band intensity to determine the amount of PARP1 and PARP2 trapped on the chromatin.
Visualizations
PARP1 Signaling Pathway in DNA Single-Strand Break Repair
Figure 1: PARP1 signaling in response to DNA single-strand breaks.
Experimental Workflow for Comparing PARP Inhibitors
Figure 2: Workflow for the comparative evaluation of PARP inhibitors.
Logical Relationship of PARP Inhibition and Synthetic Lethality
Figure 3: The principle of synthetic lethality with PARP inhibitors.
Conclusion
Olaparib is a well-established and clinically validated dual PARP1/2 inhibitor that has demonstrated significant efficacy in cancers with HR deficiencies. This compound, on the other hand, is a promising investigational agent with high selectivity for PARP1. The rationale behind developing highly selective PARP1 inhibitors is to potentially enhance the therapeutic window by maintaining or improving anti-tumor activity while reducing toxicities associated with the inhibition of other PARP family members.
A direct and comprehensive comparison of the performance of this compound and Olaparib is currently limited by the lack of publicly available data on the full selectivity profile and cellular activity of this compound. Further preclinical and clinical studies are required to fully elucidate the potential advantages of selective PARP1 inhibition with compounds like this compound over dual PARP1/2 inhibitors such as Olaparib. This guide will be updated as more quantitative data and experimental findings become available.
References
- 1. selleckchem.com [selleckchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. Synthesis of spiro[isoindole-1,5’-isoxazolidin]-3(2H)-ones as potential inhibitors of the MDM2-p53 interaction [beilstein-journals.org]
Navigating the Landscape of PARP Inhibitors: A Comparative Guide for Screening Reference Compounds
A Note on the Reference Compound: While this guide was initially intended to focus on Parp1-IN-36, a comprehensive search of scientific literature and patent databases did not yield sufficient publicly available, detailed experimental data for a direct, quantitative comparison against other PARP inhibitors. This compound, also known as compound 11, is a 4-carboxamido-isoindolinone derivative described as a selective PARP-1 inhibitor with a dissociation constant (Kd) of less than 0.01 µM[1][2][3]. To provide a valuable and data-rich resource for researchers, this guide will instead utilize the well-characterized and widely used PARP inhibitor, Olaparib , as the primary reference compound. This will allow for a thorough comparison with other key inhibitors, complete with the detailed experimental data and protocols required for informed decision-making in PARP inhibitor screening.
Introduction to PARP Inhibition and the Role of Reference Compounds
Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2, are critical players in the cellular response to DNA damage[4]. They are involved in the repair of single-strand DNA breaks (SSBs) through the base excision repair (BER) pathway[4]. The inhibition of PARP has emerged as a successful therapeutic strategy in oncology, especially for cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations. This concept, known as synthetic lethality, forms the basis for the clinical success of several approved PARP inhibitors[5].
In the process of discovering and developing new PARP inhibitors, the use of well-characterized reference compounds is essential. These compounds serve as benchmarks for evaluating the potency, selectivity, and mechanism of action of new chemical entities. A suitable reference compound should have a well-defined profile, including its enzymatic inhibitory activity, cellular effects, and ideally, its ability to "trap" PARP on DNA, a key mechanism contributing to the cytotoxicity of many PARP inhibitors.
This guide provides a comparative overview of Olaparib and other key PARP inhibitors—Talazoparib, Rucaparib, and Veliparib—to aid researchers in selecting and utilizing appropriate reference compounds for their screening campaigns.
Comparative Performance Data
The following tables summarize the key performance indicators for Olaparib and other selected PARP inhibitors. These metrics are crucial for understanding the relative potency and mechanistic differences between these compounds.
Table 1: In Vitro PARP1 and PARP2 Enzymatic Inhibition
| Compound | PARP1 IC50 (nM) | PARP2 IC50 (nM) | Selectivity (PARP2/PARP1) |
| Olaparib (Reference) | 1-5 | 1-5 | ~1 |
| Talazoparib | 0.57 | 0.3 | ~0.5 |
| Rucaparib | 1.4 | 6.9 | ~4.9 |
| Veliparib | 5.2 | 2.9 | ~0.6 |
Note: IC50 values can vary depending on the specific assay conditions. The data presented here is a representative range compiled from multiple sources.
Table 2: Cellular Activity and PARP Trapping Efficiency
| Compound | Cell Line | Proliferation IC50 (µM) | PARP Trapping Potency (Relative to Olaparib) |
| Olaparib (Reference) | MDA-MB-436 (BRCA1 mutant) | ~0.01 | 1x |
| Talazoparib | MDA-MB-436 (BRCA1 mutant) | ~0.001 | ~100x |
| Rucaparib | MDA-MB-436 (BRCA1 mutant) | ~0.01 | ~1x |
| Veliparib | MDA-MB-436 (BRCA1 mutant) | ~1 | ~0.1x |
Note: Cellular IC50 values and PARP trapping efficiency are highly dependent on the cell line and assay format used.
Experimental Protocols
Detailed and standardized experimental protocols are fundamental for generating reproducible and comparable data in PARP inhibitor screening. Below are representative protocols for key assays.
PARP1/2 Enzymatic Inhibition Assay (Chemiluminescent)
This assay measures the ability of a compound to inhibit the enzymatic activity of purified PARP1 or PARP2.
Materials:
-
Purified recombinant human PARP1 or PARP2 enzyme
-
Histone-coated 96-well plates
-
Biotinylated NAD+
-
Activated DNA
-
Assay buffer (e.g., 50 mM Tris pH 8.0, 50 mM NaCl, 1 mM MgCl2, 0.1% BSA, 1 mM DTT)
-
Streptavidin-HRP conjugate
-
Chemiluminescent substrate
-
Test compounds (e.g., this compound, Olaparib) dissolved in DMSO
Protocol:
-
Add 25 µL of biotinylated NAD+ and activated DNA mixture to each well of the histone-coated plate.
-
Add 5 µL of test compound at various concentrations (typically a serial dilution).
-
Initiate the reaction by adding 20 µL of diluted PARP1 or PARP2 enzyme.
-
Incubate the plate for 1 hour at room temperature.
-
Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Add 50 µL of Streptavidin-HRP conjugate and incubate for 30 minutes at room temperature.
-
Wash the plate three times.
-
Add 50 µL of chemiluminescent substrate and measure the signal using a luminometer.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value using a suitable data analysis software.
Cellular PARylation Assay (ELISA-based)
This assay quantifies the level of poly(ADP-ribose) (PAR) in cells, providing a measure of PARP activity in a cellular context.
Materials:
-
Human cancer cell line (e.g., HeLa or a relevant BRCA-mutant line)
-
Cell culture medium and supplements
-
DNA damaging agent (e.g., H2O2 or MMS)
-
Test compounds
-
Lysis buffer
-
Anti-PAR antibody-coated 96-well plates
-
Detection antibody (e.g., anti-PAR monoclonal antibody)
-
HRP-conjugated secondary antibody
-
Substrate for colorimetric or chemiluminescent detection
Protocol:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compound for 1 hour.
-
Induce DNA damage by adding a DNA damaging agent and incubate for 15-30 minutes.
-
Lyse the cells and transfer the lysates to the anti-PAR antibody-coated plate.
-
Incubate for 2 hours at room temperature to allow capture of PARylated proteins.
-
Wash the plate and add the detection antibody. Incubate for 1 hour.
-
Wash the plate and add the HRP-conjugated secondary antibody. Incubate for 1 hour.
-
Wash the plate and add the substrate.
-
Measure the absorbance or luminescence and calculate the inhibition of PAR formation.
PARP Trapping Assay (Fluorescence Polarization)
This assay measures the ability of a compound to stabilize the PARP-DNA complex.
Materials:
-
Purified recombinant human PARP1 enzyme
-
Fluorescently labeled DNA oligonucleotide probe
-
NAD+
-
Assay buffer
-
Test compounds
Protocol:
-
In a 384-well plate, add the fluorescently labeled DNA probe.
-
Add the PARP1 enzyme and incubate to allow binding, resulting in a high fluorescence polarization (FP) signal.
-
Add NAD+ to initiate auto-PARylation of PARP1, which leads to its dissociation from the DNA and a decrease in the FP signal.
-
In parallel wells, add NAD+ along with various concentrations of the test compound.
-
Measure the FP signal over time. A potent PARP trapping compound will prevent the dissociation of PARP1 from the DNA, resulting in a sustained high FP signal.
-
Calculate the EC50 for PARP trapping.
Visualizations
PARP Signaling Pathway in DNA Repair
Caption: The PARP1 signaling pathway in DNA single-strand break repair and the mechanism of action of PARP inhibitors.
Experimental Workflow for PARP Inhibitor Screening
References
Cross-reactivity studies of Parp1-IN-36 with other PARP family members
For Researchers, Scientists, and Drug Development Professionals
The family of poly(ADP-ribose) polymerases (PARPs) plays a crucial role in various cellular processes, most notably in DNA damage repair. The inhibition of PARP enzymes, particularly PARP1 and PARP2, has emerged as a successful therapeutic strategy in oncology, especially for cancers with deficiencies in homologous recombination repair. However, the 17 members of the PARP family possess diverse functions, and the selectivity profile of an inhibitor can significantly influence its efficacy and toxicity. This guide provides a comparative analysis of the cross-reactivity of several prominent PARP inhibitors, supported by experimental data and detailed methodologies.
Comparative Analysis of PARP Inhibitor Selectivity
The following table summarizes the inhibitory activity (IC50 values) of five clinically relevant PARP inhibitors—Olaparib, Rucaparib, Niraparib, Talazoparib, and Veliparib—against various PARP family members. Lower IC50 values indicate greater potency.
| Inhibitor | PARP1 (nM) | PARP2 (nM) | PARP3 (nM) | TNKS1 (PARP5a) (nM) | TNKS2 (PARP5b) (nM) |
| Olaparib | 1 - 19 | 1 - 251 | 46 - 230 | >1000 | >1000 |
| Rucaparib | 0.8 - 3.2 | ~28.2 | ~512 | >1000 | >1000 |
| Niraparib | 2 - 35 | 2 - 15.3 | 296 - 1300 | >1000 | >1000 |
| Talazoparib | ~0.5 - 1 | ~0.2 | - | - | - |
| Veliparib | ~4 - 5 | ~2 - 4 | - | >10000 | >10000 |
Data compiled from publicly available databases and research articles.[1][2] Note that IC50 values can vary depending on the specific assay conditions.
Key Observations:
-
Potency: Talazoparib is the most potent inhibitor of PARP1 and PARP2, followed by Rucaparib and Olaparib.[2] Niraparib and Veliparib are less potent in comparison.[2]
-
Selectivity for PARP1/2: While all five inhibitors target PARP1 and PARP2, Veliparib and Niraparib are considered more selective for these two enzymes over other PARP family members.[2]
-
Broader Activity: Olaparib and Rucaparib, while potent against PARP1, exhibit less selectivity and can inhibit other PARP family members at higher concentrations.[1]
-
Tankyrase Inhibition: The listed inhibitors generally show weak activity against Tankyrase 1 and 2 (PARP5a and PARP5b).
Experimental Protocols
The determination of PARP inhibitor selectivity is crucial for understanding their biological effects. Biochemical assays are the primary method used to quantify the inhibitory activity of compounds against purified PARP enzymes.
General Protocol for a Homogeneous PARP Inhibition Assay
This protocol describes a common method for measuring the IC50 values of PARP inhibitors.
1. Principle:
The assay measures the incorporation of biotinylated NAD+ into a histone substrate by a specific PARP enzyme. The amount of biotinylated histone is then detected using a streptavidin-conjugated reporter. The signal is inversely proportional to the inhibitory activity of the test compound.
2. Materials:
-
Recombinant human PARP enzymes (e.g., PARP1, PARP2, PARP3, etc.)
-
Histone H1 (or other suitable substrate)
-
Biotinylated NAD+
-
Activated DNA (for PARP1 and PARP2 activation)
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Test inhibitors (serially diluted)
-
Streptavidin-conjugated horseradish peroxidase (HRP) or a fluorescent probe
-
Chemiluminescent or fluorescent substrate
-
Microplates (e.g., 96-well or 384-well)
-
Plate reader capable of detecting luminescence or fluorescence
3. Procedure:
-
Enzyme and Substrate Preparation: Prepare a reaction mixture containing the specific PARP enzyme, histone H1, and activated DNA in the assay buffer.
-
Inhibitor Addition: Add serial dilutions of the test inhibitor to the wells of the microplate. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Initiation of Reaction: Add the enzyme/substrate mixture to the wells to start the reaction.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a specific period (e.g., 60 minutes).
-
Detection:
-
Add streptavidin-HRP to the wells and incubate to allow binding to the biotinylated histones.
-
Wash the plate to remove unbound reagents.
-
Add the chemiluminescent or fluorescent substrate.
-
-
Data Acquisition: Immediately read the signal using a microplate reader.
-
Data Analysis:
-
Plot the signal intensity against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
-
Visualizations
Experimental Workflow for PARP Inhibitor Selectivity Profiling
Caption: Workflow for determining PARP inhibitor IC50 values.
PARP1's Role in Base Excision Repair (BER) Signaling Pathway
Caption: PARP1's central role in the Base Excision Repair pathway.
References
Confirming PARP1 Target Engagement: A Comparative Guide to Cellular Thermal Shift Assay and Alternative Methods
For researchers, scientists, and drug development professionals, confirming that a molecule engages its intended target within a cell is a critical step in the drug discovery pipeline. This guide provides a comprehensive comparison of the Cellular Thermal Shift Assay (CETSA) with other established methods for verifying the target engagement of PARP1 inhibitors, using the potent inhibitor PARP1-IN-36 as a focal point.
While specific experimental data for this compound is not extensively available in the public domain, this guide utilizes data from well-characterized PARP1 inhibitors, such as Olaparib and Rucaparib, to provide a benchmark for performance across different assays. This allows for an objective comparison of the available techniques to aid in the selection of the most appropriate method for your research needs.
Introduction to PARP1 and Target Engagement
Poly(ADP-ribose) polymerase 1 (PARP1) is a key enzyme in the DNA damage response pathway.[1] It plays a crucial role in repairing single-strand DNA breaks.[2] Inhibition of PARP1 has emerged as a successful therapeutic strategy, particularly in cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations.[2][3]
Target engagement assays are essential to confirm that a compound binds to its intended protein target within the complex environment of a cell.[4] This validation is a crucial step to bridge the gap between the biochemical activity of a compound and its cellular effects.[4]
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful biophysical technique that assesses target engagement by measuring the thermal stabilization of a protein upon ligand binding.[5] The principle is that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand.[5]
CETSA Experimental Workflow
Caption: Workflow of the Cellular Thermal Shift Assay (CETSA).
Experimental Protocol: CETSA with Western Blot Detection
-
Cell Culture and Treatment:
-
Plate a suitable cell line (e.g., MDA-MB-436, which has high PARP1 expression) and grow to 80-90% confluency.
-
Treat cells with various concentrations of this compound or a vehicle control (e.g., DMSO) for a specified time (e.g., 1 hour) at 37°C.
-
-
Heat Shock:
-
Harvest the cells and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors).
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots at a range of temperatures (e.g., 40-70°C) for a set time (e.g., 3 minutes) using a thermal cycler, followed by a cooling step.
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.
-
Separate the soluble and aggregated proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
Carefully collect the supernatant containing the soluble proteins.
-
Determine the protein concentration of the soluble fraction.
-
-
Western Blot Analysis:
-
Prepare samples for SDS-PAGE, ensuring equal protein loading for each sample.
-
Perform Western blotting using a primary antibody specific for PARP1.
-
Use a suitable secondary antibody and a detection method (e.g., chemiluminescence) to visualize the bands.
-
Quantify the band intensities to determine the amount of soluble PARP1 at each temperature.
-
-
Data Analysis:
-
Plot the percentage of soluble PARP1 against the temperature to generate melting curves for both the treated and vehicle control samples.
-
The shift in the melting temperature (ΔTm) indicates the degree of thermal stabilization and confirms target engagement.
-
Alternative Methods for PARP1 Target Engagement
Several other techniques can be employed to confirm the engagement of PARP1 by inhibitors like this compound. Each method offers distinct advantages and disadvantages.
Western Blot for PARylation Activity
This method indirectly assesses target engagement by measuring the inhibition of PARP1's enzymatic activity. Upon DNA damage, activated PARP1 synthesizes long chains of poly(ADP-ribose) (PAR) on itself and other proteins, which can be detected by a specific antibody. An effective PARP1 inhibitor will reduce this PARylation signal.
Experimental Protocol: Western Blot for PARylation
-
Cell Culture and Treatment:
-
Plate cells and grow to 70-80% confluency.
-
Pre-treat cells with various concentrations of this compound or a vehicle control for 1 hour.
-
Induce DNA damage by treating cells with a DNA-damaging agent (e.g., 10 mM H₂O₂ for 10 minutes).
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Collect the lysate and determine the protein concentration.
-
-
Western Blot Analysis:
-
Perform SDS-PAGE and Western blotting using a primary antibody that recognizes PAR.
-
A smear or high molecular weight bands indicate PARylation, which should be reduced in the inhibitor-treated samples.
-
Use an antibody against a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
NanoBRET™ Target Engagement Assay
The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a proximity-based method that can quantitatively measure compound binding to a specific protein target in living cells. It involves expressing the target protein as a fusion with NanoLuc® luciferase and using a fluorescent tracer that binds to the target. Compound binding displaces the tracer, leading to a decrease in the BRET signal.
NanoBRET™ Assay Workflow
Caption: Workflow of the NanoBRET™ Target Engagement Assay.
Experimental Protocol: NanoBRET™ PARP1 Target Engagement Assay
-
Cell Transfection:
-
Transfect a suitable cell line (e.g., HEK293) with a vector encoding for a PARP1-NanoLuc® fusion protein.
-
-
Cell Plating and Treatment:
-
Seed the transfected cells into a multi-well plate.
-
Add a specific fluorescent tracer for PARP1 to the cells.
-
Treat the cells with a serial dilution of this compound or a vehicle control.
-
-
BRET Measurement:
-
Add the NanoBRET™ substrate.
-
Measure the BRET signal using a plate reader capable of detecting both the donor (NanoLuc®) and acceptor (tracer) emission wavelengths.
-
-
Data Analysis:
-
Calculate the BRET ratio (acceptor emission / donor emission).
-
Plot the BRET ratio against the inhibitor concentration to generate a dose-response curve and determine the IC₅₀ value.
-
Biophysical Methods (In Vitro)
Biophysical techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) can provide detailed, quantitative information about the binding affinity and kinetics of a compound to a purified protein. While these are not cell-based assays, they are invaluable for characterizing the direct interaction between an inhibitor and its target.
-
Surface Plasmon Resonance (SPR): SPR measures the binding of an analyte (e.g., this compound) to a ligand (e.g., purified PARP1) immobilized on a sensor chip in real-time. This allows for the determination of association (kₐ) and dissociation (kₑ) rates, and the equilibrium dissociation constant (Kₑ).
-
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes that occur upon the binding of a ligand to a protein. This technique provides a complete thermodynamic profile of the interaction, including the binding affinity (Kₐ), enthalpy (ΔH), and stoichiometry (n).
Comparison of Methods
| Feature | Cellular Thermal Shift Assay (CETSA) | Western Blot (PARylation) | NanoBRET™ Assay | Surface Plasmon Resonance (SPR) | Isothermal Titration Calorimetry (ITC) |
| Assay Principle | Ligand-induced thermal stabilization | Inhibition of enzymatic activity | Competitive displacement of a fluorescent tracer | Change in refractive index upon binding | Measurement of heat change upon binding |
| Assay Type | Cell-based | Cell-based | Cell-based | In vitro (purified protein) | In vitro (purified protein) |
| Primary Readout | Thermal shift (ΔTm) | PAR signal intensity | BRET ratio (IC₅₀) | Resonance units (Kₑ, kₐ, kₑ) | Heat change (Kₐ, ΔH, n) |
| Cell Permeability | Directly assessed | Inferred from activity | Directly assessed | Not applicable | Not applicable |
| Quantitative Data | Semi-quantitative to quantitative | Semi-quantitative | Quantitative | Highly quantitative | Highly quantitative |
| Throughput | Low to high (format dependent) | Low to medium | High | Medium to high | Low |
| Labeling Required | No | No | Yes (NanoLuc® fusion and tracer) | No | No |
| Advantages | Label-free, reflects in-cell binding | Measures functional consequence | Quantitative, high-throughput | Real-time kinetics, label-free | Complete thermodynamic profile, label-free |
| Disadvantages | Can be technically challenging | Indirect measure of engagement | Requires genetic modification | Requires purified protein | Requires large amounts of purified protein |
Quantitative Data for Known PARP Inhibitors (for comparison)
| Compound | CETSA (Apparent EC₅₀, MDA-MB-436 cells) | PARP1 Inhibition (IC₅₀) |
| Olaparib | 10.7 nM[3] | 1.9 nM |
| Rucaparib | 50.9 nM[3] | 1.4 nM |
| Niraparib | Not readily available | 3.8 nM |
| Talazoparib | Not readily available | 1.2 nM |
Note: IC₅₀ and EC₅₀ values can vary depending on the specific assay conditions and cell line used.
Conclusion
Confirming the target engagement of PARP1 inhibitors like this compound is a multi-faceted process. The Cellular Thermal Shift Assay (CETSA) offers a powerful, label-free method to directly assess compound binding in a cellular context. However, its throughput and technical demands may not be suitable for all applications.
Alternative methods provide complementary information. Western blotting for PARylation offers a functional readout of target inhibition, while NanoBRET™ provides a high-throughput, quantitative measure of intracellular binding. For a detailed understanding of the binding kinetics and thermodynamics, in vitro biophysical methods like SPR and ITC are indispensable.
The choice of assay will depend on the specific research question, the stage of drug development, and the available resources. A multi-pronged approach, utilizing a combination of these techniques, will provide the most comprehensive and robust validation of PARP1 target engagement. As more research on this compound becomes available, these methods will be crucial in fully characterizing its interaction with PARP1 in a cellular environment.
References
- 1. Synthesis and biological evaluation of a tumor-selective degrader of PARP1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Human PARP1 substrates and regulators of its catalytic activity: An updated overview [frontiersin.org]
- 3. Human PARP1 substrates and regulators of its catalytic activity: An updated overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-Guided Design and In-Cell Target Profiling of a Cell-Active Target Engagement Probe for PARP Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Single-particle analysis of full-length human poly(ADP-ribose) polymerase 1 - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the In Vivo Activity of PARP1 Inhibitors: A Comparative Guide to Biomarkers
For Researchers, Scientists, and Drug Development Professionals
The development of Poly(ADP-ribose) polymerase 1 (PARP1) inhibitors has marked a significant advancement in targeted cancer therapy, particularly for tumors with deficiencies in homologous recombination (HR) repair. Assessing the in vivo activity of novel PARP1 inhibitors, such as Parp1-IN-36, requires a robust panel of biomarkers to measure target engagement, pharmacodynamic effects, and predictors of therapeutic response. This guide provides a comparative overview of established in vivo biomarkers used to evaluate PARP1 inhibitors, offering a framework for the assessment of new chemical entities like this compound against clinically validated alternatives such as Olaparib, Rucaparib, Niraparib, and Talazoparib.
The Central Role of PARP1 in DNA Repair and Cancer Therapy
PARP1 is a critical enzyme in the base excision repair (BER) pathway, which resolves single-strand DNA breaks.[1][2] Inhibition of PARP1's catalytic activity and its "trapping" on DNA at the site of damage are the primary mechanisms of action for PARP inhibitors.[3] In cancer cells with defective HR repair, such as those with BRCA1 or BRCA2 mutations, the accumulation of unrepaired single-strand breaks during DNA replication leads to double-strand breaks that cannot be efficiently repaired, resulting in synthetic lethality and tumor cell death.
dot
Caption: PARP1 signaling in DNA repair and its inhibition.
Comparative Table of In Vivo Biomarkers for PARP1 Inhibitors
The following table summarizes key in vivo biomarkers for assessing the activity of PARP1 inhibitors. While specific data for this compound is not yet publicly available, this table provides the benchmarks against which it should be evaluated.
| Biomarker Category | Specific Biomarker | Purpose | Established Inhibitors |
| Pharmacodynamic | Poly (ADP-ribose) (PAR) levels in tumor tissue or PBMCs | Measures direct inhibition of PARP1 catalytic activity | Olaparib, Rucaparib, Niraparib, Veliparib (B1684213) |
| Target Engagement | [¹⁸F]FluorThanatrace ([¹⁸F]FTT) PET imaging | Non-invasively quantifies PARP1 expression and target occupancy | Olaparib |
| DNA Damage Response | γH2AX foci in tumor cells | Indicates the formation of DNA double-strand breaks | Veliparib |
| RAD51 foci formation in tumor cells | Functional marker of homologous recombination proficiency (loss of foci indicates HRD) | Olaparib, Niraparib | |
| Predictive (HRD) | Germline/somatic BRCA1/2 mutations | Identifies patients with a high likelihood of response | Olaparib, Rucaparib, Niraparib, Talazoparib |
| Alterations in other HR-related genes (ATM, PALB2, etc.) | Expands the patient population that may benefit from PARP inhibition | Olaparib, Rucaparib | |
| Genomic Scar Assays (e.g., myChoice® CDx) | Quantifies genomic instability resulting from HRD | Niraparib, Rucaparib |
Experimental Protocols for Key Biomarker Assays
Detailed methodologies are crucial for the accurate assessment of PARP1 inhibitor activity. Below are outlines of key experimental protocols.
Pharmacodynamic Assay: Immunohistochemistry (IHC) for PAR levels
-
Objective: To quantify the inhibition of PARP1 activity in vivo.
-
Methodology:
-
Paired tumor biopsies are collected from xenograft models or patients before and after treatment with the PARP inhibitor.
-
Tissues are fixed in formalin and embedded in paraffin.
-
Tissue sections are stained with an anti-PAR antibody.
-
PAR levels are quantified using an H-score, which considers both the intensity and the percentage of stained cells.
-
A significant reduction in the H-score post-treatment indicates effective PARP1 inhibition.[4]
-
Target Engagement Assay: [¹⁸F]FTT PET Imaging
-
Objective: To non-invasively visualize and quantify PARP1 expression and drug-target engagement in vivo.
-
Methodology:
-
A baseline PET scan is performed after intravenous injection of the [¹⁸F]FTT radiotracer.
-
The patient or animal model is then treated with the PARP1 inhibitor.
-
A second PET scan is conducted to assess the displacement of the radiotracer by the inhibitor.
-
A reduction in the PET signal in the tumor indicates successful target engagement by the PARP inhibitor.
-
DNA Damage Response Assay: Immunofluorescence for RAD51 Foci
-
Objective: To functionally assess the status of the homologous recombination pathway.
-
Methodology:
-
Tumor biopsies are collected and processed into single-cell suspensions or used for tissue sections.
-
Cells are exposed to a DNA damaging agent (e.g., irradiation) to induce double-strand breaks.
-
Cells are then fixed, permeabilized, and stained with an anti-RAD51 antibody.
-
The formation of nuclear RAD51 foci is visualized and quantified by fluorescence microscopy.
-
The absence or significant reduction of RAD51 foci formation in response to DNA damage is indicative of a homologous recombination deficiency.
-
Experimental Workflow for In Vivo Assessment
The following diagram illustrates a typical workflow for evaluating a novel PARP1 inhibitor like this compound in a preclinical setting.
dot
Caption: Preclinical workflow for in vivo biomarker assessment.
Conclusion
The robust in vivo assessment of a novel PARP1 inhibitor such as this compound is contingent on a multi-faceted biomarker strategy. By employing a combination of pharmacodynamic, target engagement, and predictive biomarkers, researchers can build a comprehensive profile of the inhibitor's activity. Direct comparison with established PARP inhibitors using standardized assays is essential to determine its relative potency, selectivity, and potential clinical utility. The methodologies and comparative framework presented in this guide provide a solid foundation for the rigorous evaluation of the next generation of PARP1-targeted therapies.
References
- 1. PARP1: Structural Insights and Pharmacological Targets for Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Poly(ADP-ribose) polymerase-1 and its ambiguous role in cellular life and death [cell-stress.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Phase I safety, pharmacokinetic and pharmacodynamic study of the poly (ADP-ribose) polymerase (PARP) inhibitor veliparib (ABT-888) in combination with irinotecan in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
Independent Validation of Parp1-IN-36's Inhibitory Constant (Ki/Kd): A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the inhibitory constant of the novel PARP1 inhibitor, Parp1-IN-36, with established, clinically relevant PARP inhibitors. The included data is supported by detailed experimental protocols to allow for independent validation and informed decision-making in drug development and research applications.
Comparative Analysis of PARP1 Inhibitor Potency
The inhibitory potency of a compound is a critical parameter for evaluating its potential as a therapeutic agent. The dissociation constant (Kd) or the inhibitory constant (Ki) are quantitative measures of the binding affinity between an inhibitor and its target enzyme. A lower value indicates a higher affinity and, generally, a more potent inhibitor.
The following table summarizes the inhibitory constants for this compound and three well-characterized PARP1 inhibitors: Olaparib, Talazoparib, and Veliparib.
| Inhibitor | PARP1 Ki/Kd (nM) |
| This compound | < 10[1] |
| Olaparib | 5 |
| Talazoparib | 1.1 |
| Veliparib | 5.2[2] |
Note: Ki and Kd values are often used interchangeably to represent the binding affinity of an inhibitor. While they are conceptually similar, their experimental determination can differ. It is crucial to consider the specific assay conditions when comparing values from different sources.
Experimental Protocols for Determination of Inhibitory Constants
Accurate and reproducible determination of Ki/Kd values is paramount for the validation of a compound's potency. Several robust methods are commonly employed in the field. Below are detailed protocols for three widely used assays for characterizing PARP1 inhibitors.
Fluorescence Polarization (FP) Based Competitive Binding Assay
This assay directly measures the binding of an inhibitor to PARP1 by monitoring the displacement of a fluorescently labeled probe.
Principle: A fluorescently labeled PARP inhibitor (probe) binds to PARP1, resulting in a high fluorescence polarization signal due to the slower tumbling of the large protein-probe complex. Unlabeled inhibitors compete with the probe for binding to PARP1, leading to a decrease in the FP signal as the smaller, unbound probe tumbles more rapidly.
Materials:
-
Purified recombinant human PARP1 enzyme
-
Fluorescently labeled PARP inhibitor probe (e.g., a derivative of Olaparib)
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 50 mM NaCl, 1 mM MgCl2, 0.1% (w/v) BSA, 1 mM DTT
-
Test compounds (e.g., this compound) and reference inhibitors
-
Black, low-volume 384-well microplates
-
Fluorescence plate reader capable of measuring fluorescence polarization
Procedure:
-
Prepare serial dilutions of the test and reference compounds in assay buffer.
-
In the microplate, add the test compounds, PARP1 enzyme, and the fluorescent probe.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding reaction to reach equilibrium.
-
Measure the fluorescence polarization of each well using the plate reader.
-
The data is then used to generate a dose-response curve and calculate the IC50 value, which can be converted to a Ki value using the Cheng-Prusoff equation, provided the Kd of the fluorescent probe is known.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This homogeneous assay format is highly sensitive and suitable for high-throughput screening.
Principle: This assay measures the inhibition of PARP1's enzymatic activity. It typically involves a biotinylated substrate (e.g., histones) and an antibody that recognizes the poly(ADP-ribose) (PAR) polymer. A donor fluorophore (e.g., Europium cryptate) is conjugated to an anti-tag antibody (e.g., anti-GST), and an acceptor fluorophore (e.g., XL665) is conjugated to streptavidin. When PARP1 is active, it PARylates the biotinylated histones, bringing the donor and acceptor fluorophores in close proximity and generating a FRET signal. Inhibitors prevent this process, leading to a decrease in the FRET signal.
Materials:
-
Purified recombinant human PARP1 enzyme (e.g., GST-tagged)
-
Biotinylated histones
-
NAD+ (PARP1 substrate)
-
Anti-GST antibody labeled with a donor fluorophore (e.g., Europium cryptate)
-
Streptavidin labeled with an acceptor fluorophore (e.g., XL665)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl2, 1 mM DTT, 0.01% (v/v) Tween-20
-
Test compounds and reference inhibitors
-
White, low-volume 384-well microplates
-
TR-FRET-compatible plate reader
Procedure:
-
Add test compounds, PARP1 enzyme, and biotinylated histones to the microplate.
-
Initiate the enzymatic reaction by adding NAD+.
-
Incubate the plate at room temperature for a defined period (e.g., 30-60 minutes).
-
Stop the reaction and add the detection reagents (donor and acceptor fluorophore-conjugated antibodies/streptavidin).
-
Incubate for a further period to allow for antibody binding.
-
Measure the time-resolved fluorescence signal at the appropriate wavelengths for the donor and acceptor.
-
Calculate the ratio of acceptor to donor emission and determine the IC50/Ki values from the dose-response curves.
NAD+ Consumption-Based Enzymatic Assay
This method quantifies PARP1 activity by measuring the depletion of its substrate, NAD+.
Principle: Active PARP1 consumes NAD+ to synthesize PAR polymers. The amount of remaining NAD+ after the enzymatic reaction is inversely proportional to PARP1 activity. The remaining NAD+ can be quantified using a coupled enzymatic reaction that produces a fluorescent or colorimetric signal.
Materials:
-
Purified recombinant human PARP1 enzyme
-
Activated DNA (to stimulate PARP1 activity)
-
NAD+
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 2 mM MgCl2
-
NAD+ detection reagent (e.g., a cycling enzyme mix that reduces a pro-fluorophore in the presence of NAD+)
-
Test compounds and reference inhibitors
-
White or clear 96- or 384-well microplates
-
Fluorescence or absorbance plate reader
Procedure:
-
Incubate PARP1 enzyme and activated DNA with various concentrations of the test inhibitor.
-
Start the reaction by adding a known concentration of NAD+.
-
Allow the reaction to proceed for a set time at room temperature.
-
Stop the PARP1 reaction.
-
Add the NAD+ detection reagent and incubate to allow for the development of the signal.
-
Measure the fluorescence or absorbance.
-
A decrease in signal compared to the no-enzyme control indicates NAD+ consumption and thus PARP1 activity. The inhibitory effect of the test compounds can be quantified by generating dose-response curves.
Visualizing the Molecular Landscape
To better understand the context of PARP1 inhibition, the following diagrams illustrate the PARP1 signaling pathway and a generalized experimental workflow for inhibitor validation.
Caption: The PARP1 signaling pathway in response to DNA damage.
Caption: A generalized experimental workflow for PARP1 inhibitor validation.
References
Safety Operating Guide
Prudent Disposal of Parp1-IN-36: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for the Disposal of a Novel PARP-1 Inhibitor
For researchers, scientists, and drug development professionals, the responsible management and disposal of investigational compounds like Parp1-IN-36 are paramount to ensuring laboratory safety and environmental protection. Given that this compound is a research chemical without a comprehensive, publicly available Safety Data Sheet (SDS), a conservative approach to its disposal is required. This guide provides procedural, step-by-step instructions for the proper handling and disposal of this compound, based on established best practices for hazardous chemical waste management.
Immediate Safety Precautions
Due to the limited safety data for this compound, it should be handled as a potentially hazardous substance. All personnel must wear appropriate Personal Protective Equipment (PPE), including but not limited to:
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety goggles or a face shield
-
A lab coat or chemical-resistant apron
All handling of solid this compound or its solutions should be conducted in a certified chemical fume hood to minimize the risk of inhalation. An eyewash station and safety shower must be readily accessible.
Quantitative Data for this compound
| Property | Data | Citation |
| Chemical Name | 4-carboxamido-isoindolinone derivative | |
| Molecular Formula | C₂₀H₂₇N₃O₂ | |
| Molecular Weight | 341.45 g/mol | |
| Known Hazards | Data not available. Treat as a potentially hazardous substance. | |
| Toxicity Data (LD₅₀) | Data not available. | |
| Environmental Hazards | Data not available. Do not dispose of down the drain or in regular trash. | |
| RCRA Classification | Not specifically listed. Should be disposed of as hazardous waste due to unknown characteristics. |
Experimental Protocols: Handling and Disposal in a Research Setting
While specific experimental protocols detailing the disposal of this compound are not published, the following general procedures should be adopted based on its nature as a research-grade small molecule inhibitor.
Preparation and Use in Experiments:
-
Stock Solution Preparation: When preparing stock solutions (e.g., in DMSO), do so within a chemical fume hood. Use the smallest feasible quantity of the compound.
-
Labeling: Clearly label all containers with the full chemical name ("this compound"), concentration, solvent, and date of preparation.
-
Spill Management: In case of a spill, immediately alert personnel in the vicinity. For a small spill of a solution, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed, labeled hazardous waste container. For a solid spill, carefully scoop the material into a hazardous waste container, avoiding dust generation. The spill area should then be decontaminated.
Step-by-Step Disposal Procedures
All materials contaminated with this compound must be disposed of as hazardous chemical waste.
-
Waste Segregation:
-
Solid Waste: Collect all contaminated solid materials, including unused this compound powder, contaminated pipette tips, microfuge tubes, gloves, and absorbent pads, in a designated, leak-proof, and clearly labeled solid hazardous waste container.
-
Liquid Waste: Collect all solutions containing this compound in a separate, compatible, and leak-proof liquid hazardous waste container. Do not mix with other incompatible waste streams. For example, organic solvent solutions should be kept separate from aqueous waste.
-
Sharps Waste: Needles, syringes, or other contaminated sharps must be disposed of in a designated sharps container that is also labeled as containing hazardous chemical waste.
-
-
Waste Container Labeling:
-
All waste containers must be clearly labeled with the words "Hazardous Waste."
-
The full chemical name, "this compound," must be written out. Avoid using abbreviations.
-
List all constituents of the waste, including solvents (e.g., DMSO, ethanol) and their approximate concentrations.
-
Include the name and contact information of the responsible researcher or principal investigator.
-
-
Storage of Waste:
-
Store hazardous waste containers in a designated, secure, and well-ventilated area within the laboratory, away from general work areas and sources of ignition.
-
Ensure that all waste containers are kept tightly sealed when not in use.
-
-
Final Disposal:
-
Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Under no circumstances should this compound or its solutions be disposed of down the sink or in the regular trash.
-
Mandatory Visualizations
Caption: Disposal workflow for this compound.
Caption: Hazard assessment logic for this compound.
Essential Safety and Handling Protocols for Parp1-IN-36
For Researchers, Scientists, and Drug Development Professionals
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential to minimize exposure when handling Parp1-IN-36.[5] The required level of PPE depends on the specific task being performed.
| Task Category | Recommended Personal Protective Equipment |
| Receiving and Unpacking | - Chemotherapy gloves |
| - Impermeable gown | |
| - Eye and face protection (if risk of damaged packaging) | |
| - Respiratory protection (if packaging is compromised)[6] | |
| Handling of Powders/Solids | - Full-face respirator with appropriate cartridges |
| - Chemical-resistant coveralls or suit | |
| - Double-gloving (e.g., nitrile chemotherapy gloves)[7] | |
| - Chemical-resistant boots or shoe covers[5] | |
| Handling of Liquids/Solutions | - Chemical splash goggles or a face shield |
| - Chemical-resistant gloves (e.g., nitrile) | |
| - Impermeable, long-sleeved gown that closes in the back[6] | |
| - Closed-toe shoes | |
| Equipment Cleaning & Decontamination | - Chemical splash goggles or face shield |
| - Heavy-duty, chemical-resistant gloves | |
| - Waterproof or chemical-resistant apron | |
| - Chemical-resistant boots[5] | |
| Waste Disposal | - Chemical-resistant gloves |
| - Impermeable lab coat | |
| - Safety goggles with side-shields[3] |
Operational and Disposal Plan
A clear and concise plan for the handling and disposal of this compound is vital to prevent contamination and ensure laboratory and environmental safety.[8]
1. Preparation and Handling:
-
Designated Area: All work with this compound should be conducted in a designated area, such as a certified chemical fume hood, to minimize inhalation exposure.[3]
-
Ventilation: Ensure proper ventilation and the availability of an accessible safety shower and eyewash station.[3]
-
Avoid Aerosol Generation: Take precautions to prevent the generation of dust or aerosols.[5]
-
Personal Hygiene: Do not eat, drink, or smoke in areas where chemicals are handled. Wash hands thoroughly after handling.[9]
2. Experimental Procedures:
-
Minimize Quantities: Use the smallest feasible quantity of the compound for the experiment.
-
Containment: All manipulations should be performed within the designated containment area (e.g., fume hood).
3. Decontamination and Cleaning:
-
Work Surfaces: Decontaminate all work surfaces with an appropriate cleaning agent after use.
-
Equipment: Clean all reusable equipment according to established laboratory procedures.
-
PPE Removal: Remove PPE carefully to avoid self-contamination, and dispose of single-use items in the designated hazardous waste container.[5]
4. Disposal:
-
Waste Segregation: All materials contaminated with this compound, including unused product, solutions, and labware (e.g., pipette tips, tubes), must be treated as hazardous chemical waste.[4]
-
Solid Waste: Collect solid waste in a clearly labeled, sealed container.[3]
-
Liquid Waste: Collect liquid waste in a designated, leak-proof, and clearly labeled hazardous waste container. Do not mix with incompatible waste streams.[4]
-
Prohibited Disposal: Never dispose of this compound down the drain or in regular trash.[3]
-
Professional Disposal: Dispose of all waste through an approved hazardous waste disposal service.[3]
5. Spill Management:
-
Evacuate and Secure: In the event of a spill, evacuate the immediate area and restrict access.
-
Ventilate: Ensure the area is well-ventilated.
-
PPE: Don appropriate PPE, including respiratory protection if necessary, before addressing the spill.
-
Containment and Cleanup:
-
Solid Spills: Gently cover the powder with damp paper towels to avoid raising dust, then scoop it into a labeled hazardous waste container.[3]
-
Liquid Spills: Absorb the spill with an inert material (e.g., vermiculite, chemical absorbent pads) and place it in a sealed, labeled hazardous waste container.[3]
-
-
Decontaminate: Thoroughly clean the spill area with an appropriate solvent or detergent, collecting all cleaning materials as hazardous waste.[3]
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound from preparation to disposal.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. tks | publisher, event organiser, media agency | Potent compound safety in the laboratory - tks | publisher, event organiser, media agency [teknoscienze.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. publications.ashp.org [publications.ashp.org]
- 7. pogo.ca [pogo.ca]
- 8. agnopharma.com [agnopharma.com]
- 9. artsci.usu.edu [artsci.usu.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
